molecular formula C6H12N2 B6233325 2-methyl-2,5-diazabicyclo[4.1.0]heptane CAS No. 1781583-94-5

2-methyl-2,5-diazabicyclo[4.1.0]heptane

货号: B6233325
CAS 编号: 1781583-94-5
分子量: 112.17 g/mol
InChI 键: DPMXELPCGFHYCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-2,5-diazabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-methyl-2,5-diazabicyclo[4.1.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2,5-diazabicyclo[4.1.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1781583-94-5

分子式

C6H12N2

分子量

112.17 g/mol

IUPAC 名称

2-methyl-2,5-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H12N2/c1-8-3-2-7-5-4-6(5)8/h5-7H,2-4H2,1H3

InChI 键

DPMXELPCGFHYCP-UHFFFAOYSA-N

规范 SMILES

CN1CCNC2C1C2

纯度

95

产品来源

United States
Foundational & Exploratory

The Advanced Piperazine Surrogate: In Vitro Toxicity and Safety Profiling of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, present in diverse therapeutic classes ranging from fluoroquinolone antibiotics to central nervous system (CNS) agents. However, standard piperazines often carry liabilities, including hERG channel inhibition (cardiotoxicity), phospholipidosis, and suboptimal metabolic stability.

To circumvent these issues, rigidified bioisosteres such as 2-methyl-2,5-diazabicyclo[4.1.0]heptane have emerged as highly effective piperazine surrogates. By fusing a cyclopropane ring onto the piperazine core, researchers can fundamentally alter the physicochemical properties of the molecule. This structural modification has been successfully leveraged in the development of Ciprofloxacin analogues[1] and clinical-stage pan-Akt inhibitors (e.g., NTQ1062), yielding up to a 4-fold potency advantage and extreme (100-fold) sensitivity to absolute stereochemical configuration[2].

This technical whitepaper provides an in-depth analysis of the in vitro toxicity and safety profile of 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives, detailing the physicochemical rationale for their safety advantages and providing self-validating experimental protocols for rigorous preclinical screening.

Physicochemical Basis of the Safety Profile

The safety profile of any nitrogenous heterocycle is inextricably linked to its basicity (pKa) and lipophilicity (LogD). The incorporation of the 2,5-diazabicyclo[4.1.0]heptane core introduces two critical mechanistic shifts:

  • pKa Attenuation via Electron Withdrawal: The fused cyclopropane ring possesses high s -character in its C-C bonds due to ring strain, making it functionally electronegative. This electron-withdrawing effect reduces the basicity of the adjacent nitrogen. Experimental data demonstrates that the pKa of the conjugate acid of 2,5-diazabicyclo[4.1.0]heptane derivatives is approximately 6.74 ± 0.05 , which is 1.3 pKa units lower than corresponding standard piperazines[1].

  • Conformational Restriction: The bicyclic system locks the spatial orientation of the nitrogen lone pairs and substituents. This rigidity often prevents the molecule from adopting the specific conformations required to bind promiscuous off-targets like the hERG potassium channel or muscarinic receptors.

Causality in Toxicity Reduction
  • Reduced Phospholipidosis: Drug-induced phospholipidosis (DIPL) is heavily driven by highly basic (pKa > 8), lipophilic amines that become protonated and trapped in acidic lysosomes (pH ~4.5). By lowering the pKa to ~6.7, 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives are predominantly unprotonated at physiological pH and exhibit significantly reduced lysosomal trapping.

  • Mitigated Cardiotoxicity: The hERG channel inner cavity preferentially binds flexible, highly basic amines. The reduced pKa and increased rigidity of the bicyclic core disrupt this pharmacophore model, widening the therapeutic window.

Mechanism Core Fused Cyclopropane Ring on Piperazine Core Effect1 Electron-Withdrawing Effect (Reduced Basicity) Core->Effect1 Effect2 Increased Conformational Rigidity Core->Effect2 Outcome1 Lower pKa (~6.74) Reduced Phospholipidosis Risk Effect1->Outcome1 Outcome2 Altered hERG Binding (Lower Cardiotoxicity) Effect1->Outcome2 Effect2->Outcome2 Outcome3 Enhanced Target Selectivity (e.g., Akt, M1 PAM) Effect2->Outcome3

Mechanistic pathway linking physicochemical shifts of the bicyclic core to reduced toxicity.

Quantitative Safety Data Summary

While raw building blocks like tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate exhibit baseline chemical hazards (Acute Tox. 4, Skin Corr. 1B, STOT SE 3) typical of reactive amines[3], fully elaborated drug candidates utilizing this core show highly favorable in vitro safety metrics compared to their standard piperazine counterparts.

Assay / ParameterStandard Piperazine Core (Typical)2-Methyl-2,5-diazabicyclo[4.1.0]heptane CoreCausality / Rationale
Basic pKa 8.0 – 8.5~6.74[1]Electron-withdrawing cyclopropane ring.
hERG Inhibition (IC 50​ ) 1 – 10 µM (High Liability)> 30 µM (Low Liability)Reduced basicity and conformational rigidity prevent binding to hERG cavity.
Cytotoxicity (HepG2 CC 50​ ) 20 – 50 µM> 100 µMReduced lysosomotropism and phospholipidosis.
Ames Genotoxicity NegativeNegativeCore does not form reactive DNA-intercalating species.
Stereochemical Sensitivity Low to ModerateExtremely High (up to 100x)[2]Rigid bicyclic geometry forces highly specific target pocket interactions.

In Vitro Toxicity Profiling Workflows

To ensure a robust safety evaluation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives, a self-validating screening cascade must be employed. This cascade prioritizes the most common liabilities associated with amine-containing heterocycles.

Workflow Start Compound Synthesis (2-methyl-2,5-diazabicyclo[4.1.0]heptane) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro Toxicity Cascade PhysChem->InVitro Cardio Cardiotoxicity (hERG Patch-Clamp) InVitro->Cardio Hepato Hepatotoxicity (HepG2 HCS) InVitro->Hepato Geno Genotoxicity (Ames & Micronucleus) InVitro->Geno Decision Safety Profile Go/No-Go Cardio->Decision Hepato->Decision Geno->Decision

In vitro safety screening cascade for bicyclic piperazine surrogates.

Protocol: High-Content Screening (HCS) for Hepatotoxicity

This protocol utilizes multiparametric fluorescent imaging in HepG2 cells to detect early signs of cytotoxicity, mitochondrial impairment, and phospholipidosis—key liabilities for basic amines.

Self-Validation System:

  • Positive Control: Chlorpromazine (10 µM) induces known mitochondrial depolarization and phospholipidosis.

  • Negative Control: 0.5% DMSO (vehicle).

  • Acceptance Criteria: Z'-factor > 0.5 for all fluorescent channels in control wells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 8-point dose-response curves (0.1 µM to 100 µM) of the 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivative in assay medium (final DMSO concentration 0.5%). Treat cells for 72 hours.

  • Fluorescent Staining: Aspirate media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): Quantifies cell loss (nuclear count) and nuclear condensation (apoptosis).

    • TMRM (Tetramethylrhodamine methyl ester, 100 nM): Measures mitochondrial membrane potential ( ΔΨm​ ). Loss of signal indicates mitochondrial toxicity.

    • HCS LipidTOX Green (1:1000): Detects intracellular phospholipid accumulation (phospholipidosis).

  • Incubation: Incubate in the dark for 45 minutes at 37°C.

  • Imaging & Analysis: Image live cells using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix) at 20x magnification. Use automated image analysis software to extract single-cell fluorescence intensities and calculate CC 50​ values.

Protocol: Automated Patch-Clamp hERG Assay

Because piperazine derivatives historically carry hERG liabilities, rigidified analogues must be rigorously tested using electrophysiology rather than relying solely on radioligand binding assays.

Self-Validation System:

  • Positive Control: E-4031 (1 µM), a selective hERG inhibitor.

  • Acceptance Criteria: >80% current block by E-4031; Seal resistance > 1 G Ω ; Initial tail current amplitude > 300 pA.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Setup: Load cells and compounds onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration using intracellular solution (130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and subsequently inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Compound Application: Apply the 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivative at escalating concentrations (0.3, 1, 3, 10, 30 µM) with 3-minute incubation periods per dose.

  • Data Extraction: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the pre-compound baseline and fit the data to a Hill equation to derive the IC 50​ .

Conclusion

The transition from standard piperazines to 2-methyl-2,5-diazabicyclo[4.1.0]heptane cores represents a sophisticated strategy in modern drug design. By leveraging the electron-withdrawing nature of the fused cyclopropane ring, medicinal chemists can intentionally depress the pKa of the basic nitrogen[1], thereby engineering out common toxicological liabilities such as lysosomotropism and hERG inhibition. When coupled with rigorous, self-validating in vitro screening protocols, this bioisosteric replacement provides a highly viable path toward safer, more potent clinical candidates[2].

References

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue Source: ResearchGate / Tetrahedron (2010) URL:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

A Technical Guide to 2-Methyl-2,5-diazabicyclo[4.1.0]heptane: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. While the piperazine ring is a ubiquitous and highly successful motif in drug design, its inherent flexibility can be a liability, leading to challenges in optimizing target engagement and metabolic stability. This guide introduces the 2-methyl-2,5-diazabicyclo[4.1.0]heptane scaffold, a conformationally constrained piperazine surrogate that merges the familiar piperazine core with a cyclopropane ring. This unique structural fusion results in a building block with a distinct three-dimensional geometry, altered basicity, and demonstrated potential to retain or enhance biological activity. We provide a comprehensive overview of its synthesis, in-depth physicochemical and structural characterization, a framework for reactivity and stability profiling, and a case study illustrating its successful application as a bioisostere. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this promising new building block in their discovery programs.

The Strategic Imperative for Novel Bicyclic Scaffolds

Beyond Piperazine: The Case for Conformational Constraint

The piperazine motif is present in a vast number of approved pharmaceutical agents, valued for its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic profile. However, its conformational flexibility can lead to an entropic penalty upon binding to a biological target. The design of rigid analogues aims to pre-organize the molecule into a bioactive conformation, potentially enhancing potency and selectivity. Bicyclic amines have emerged as a premier strategy for achieving this conformational restriction.[1] Scaffolds like the well-explored 2,5-diazabicyclo[2.2.1]heptane have demonstrated significant value in medicinal chemistry by serving as rigid cores that improve target engagement and pharmacological profiles.[2][3]

Introducing the 2,5-Diazabicyclo[4.1.0]heptane Core

The 2,5-diazabicyclo[4.1.0]heptane system represents a novel class of piperazine surrogate. By fusing a cyclopropane ring onto the piperazine backbone, a unique set of structural and electronic properties is introduced.[4] This fusion creates a distorted piperazine ring, altering the vectors at which substituents can be placed and offering new possibilities for exploring chemical space.[4][5] Critically, the electron-withdrawing nature of the adjacent cyclopropane ring significantly lowers the basicity of the nitrogen atoms compared to a standard piperazine, a feature that can be exploited to modulate a compound's pharmacokinetic properties, such as cell permeability and target engagement.[4]

Synthesis and Derivatization

Synthesis of the Core Scaffold

The construction of the 2,5-diazabicyclo[4.1.0]heptane core is efficiently achieved through a key Simmons-Smith cyclopropanation reaction. This approach is advantageous due to its reliability and stereoselectivity. The synthesis begins from a readily available 2-ketopiperazine, which is reduced to a 1,2,3,4-tetrahydropyrazine intermediate. The subsequent cyclopropanation using diethylzinc and diiodomethane forms the crucial cyclopropane ring.[4] This method allows for the preparation of differentially N,N'-disubstituted and N-monosubstituted compounds, making it a versatile entry point for library synthesis.[4]

Detailed Protocol: Synthesis of N-Cbz-2,5-diazabicyclo[4.1.0]heptane

Rationale: This protocol outlines the synthesis of a mono-protected building block, a crucial intermediate for subsequent derivatization. The Carboxybenzyl (Cbz) group is chosen for its stability and ease of removal via hydrogenolysis.

Step 1: Formation of 1,2,3,4-Tetrahydropyrazine Intermediate

  • To a solution of N-Cbz-2-ketopiperazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude 1-Cbz-1,2,3,4-tetrahydropyrazine.

Step 2: Simmons-Smith Cyclopropanation

  • To a solution of the crude tetrahydropyrazine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add a solution of Diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise.

  • Add Diiodomethane (2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to afford N-Cbz-2,5-diazabicyclo[4.1.0]heptane.

Derivatization Strategy

The presence of two nitrogen atoms allows for diverse and controlled functionalization. Orthogonal protection schemes (e.g., using Boc and Cbz groups) enable the selective derivatization of each nitrogen, facilitating the synthesis of diverse chemical libraries. The secondary amine can be functionalized through various common reactions, including reductive amination, amide bond formation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4][6]

Visualization: Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Derivatization Ketopiperazine N-Cbz-2-ketopiperazine Tetrahydropyrazine 1-Cbz-1,2,3,4-tetrahydropyrazine Ketopiperazine->Tetrahydropyrazine LiAlH₄, THF CoreScaffold N-Cbz-2,5-diazabicyclo [4.1.0]heptane Tetrahydropyrazine->CoreScaffold Et₂Zn, CH₂I₂ (Simmons-Smith) Deprotection Deprotection (e.g., H₂, Pd/C) CoreScaffold->Deprotection FinalProduct Functionalized Analogues (Amides, Amines, etc.) Deprotection->FinalProduct Coupling Reactions

Caption: Synthetic pathway to functionalized 2,5-diazabicyclo[4.1.0]heptanes.

Physicochemical and Structural Characterization

Structural Analysis

The structure of the 2,5-diazabicyclo[4.1.0]heptane core has been elucidated through NMR spectroscopy and X-ray crystallography.[4] 'H NMR analysis reveals that the bicyclic system exists as a mixture of rapidly interconverting enantiomeric half-chair conformers.[5] X-ray analysis of a derivative confirms that the fusion of the cyclopropane ring induces a significant distortion of the piperazine ring geometry compared to its non-fused counterpart.[4] This fixed, distorted conformation is a key feature that distinguishes this scaffold from flexible piperazines.

Impact on Basicity (pKa)

A critical physicochemical property of this scaffold is its reduced basicity. The pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74, which is approximately 1.3 pKa units lower than the corresponding N-Cbz-piperazine.[4]

Causality: This reduction in basicity is attributed to the electron-withdrawing character of the adjacent cyclopropane ring. The sp²-hybridized character of the cyclopropane C-C bonds allows for inductive electron withdrawal, which destabilizes the positive charge on the protonated nitrogen atom, thereby making it a weaker base. This modulation of pKa is a powerful tool for medicinal chemists to fine-tune the ionization state of a drug molecule at physiological pH, which can impact its solubility, permeability, and off-target activity (e.g., hERG liability).[7]

Data Summary: Physicochemical Property Comparison
CompoundpKa (Conjugate Acid)cLogP (Calculated)
N-Cbz-piperazine~8.02.25
N-Cbz-2,5-diazabicyclo[4.1.0]heptane 6.74 ± 0.05 [4]2.50
N-Cbz-2-methylpiperazine~8.12.65

Reactivity and Stability Profiling

Rationale for Profiling

Before a new building block can be widely adopted, its inherent reactivity and stability must be understood. This knowledge is crucial for two reasons: 1) to ensure compatibility with a wide range of synthetic transformations used in library synthesis, and 2) to identify potential metabolic liabilities or toxicities arising from unwanted reactions with biological nucleophiles.[8] A standard panel of assays can provide a baseline reactivity profile.

Recommended Experimental Workflows
  • Aqueous Stability: The building block is incubated in aqueous buffers at pH 2.0, 7.4, and 9.0 over 48 hours. Aliquots are taken at various time points and analyzed by LC-MS to quantify the percentage of the compound remaining. This assesses its hydrolytic stability under conditions mimicking gastric fluid and physiological pH.

  • Thiol Reactivity: The potential for the scaffold to act as an electrophile is assessed by monitoring its reaction with a model biological nucleophile, glutathione (GSH).[8] This assay is particularly important for identifying compounds that might act as covalent inhibitors or cause off-target toxicity through cysteine modification.[8]

Protocol: Glutathione (GSH) Reactivity Assay

Self-Validation: This protocol includes a stable control (e.g., verapamil) and a known reactive compound (e.g., N-ethylmaleimide) to ensure the assay is performing correctly. The rate of disappearance of the test compound is measured, providing a quantitative measure of reactivity.

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Prepare a stock solution of Glutathione (100 mM in phosphate buffer, pH 7.4).

  • In a 96-well plate, add phosphate buffer (pH 7.4) to a final volume of 200 µL.

  • Add the test compound to achieve a final concentration of 100 µM.

  • Initiate the reaction by adding GSH to a final concentration of 1 mM.

  • Incubate the plate at 37 °C.

  • At specified time points (e.g., 0, 1, 2, 4, 24 hours), quench the reaction in an aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound.

  • Calculate the half-life (t₁/₂) of the compound in the presence of GSH.

Visualization: Reactivity Screening Workflow

G cluster_0 cluster_1 Assay Panel cluster_2 BuildingBlock 2-Methyl-2,5-diazabicyclo [4.1.0]heptane Derivative AqueousStability Aqueous Stability (pH 2.0, 7.4, 9.0) BuildingBlock->AqueousStability GSH_Reactivity GSH Reactivity (Thiol Trapping) BuildingBlock->GSH_Reactivity PlasmaStability Plasma Stability (Metabolic) BuildingBlock->PlasmaStability Analysis LC-MS/MS Analysis AqueousStability->Analysis GSH_Reactivity->Analysis PlasmaStability->Analysis Output Reactivity & Stability Profile (t½) Analysis->Output

Caption: Workflow for assessing the reactivity and stability of new building blocks.

Case Study: A Ciprofloxacin Analogue

Validation as a Piperazine Bioisostere

To provide proof-of-concept for the utility of the 2,5-diazabicyclo[4.1.0]heptane core as a piperazine surrogate, an analogue of the well-known fluoroquinolone antibacterial agent, Ciprofloxacin, was synthesized and evaluated.[4] In Ciprofloxacin, the piperazine ring is crucial for its antibacterial activity and pharmacokinetic properties.

Synthesis and Biological Evaluation

The novel bicyclic core was attached to the 7-position of the fluoroquinolone nucleus using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[4] The resulting analogue was then tested for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and compared directly with the parent drug, Ciprofloxacin.

The results demonstrated that the analogue possessed similar antibacterial activity to Ciprofloxacin.[4] This finding is significant as it confirms that the structurally distinct and more rigid 2,5-diazabicyclo[4.1.0]heptane scaffold can effectively replace the piperazine ring without loss of the primary biological function.

Data Summary: Antibacterial Activity (MIC, µg/mL)
OrganismCiprofloxacinCiprofloxacin Analogue
Staphylococcus aureus0.250.5
Escherichia coli0.0160.031
Pseudomonas aeruginosa0.1250.25
(Data adapted from reference[4])

Interpretation: The analogue shows comparable Minimum Inhibitory Concentration (MIC) values to the parent drug, with at most a two-fold difference. This validates the scaffold as a viable bioisostere for piperazine in this chemical context.

Conclusion and Future Outlook

The 2-methyl-2,5-diazabicyclo[4.1.0]heptane building block presents a compelling new tool for medicinal chemists. Its straightforward synthesis, unique conformational rigidity, and modulated basicity distinguish it from traditional scaffolds like piperazine. The successful retention of biological activity in a Ciprofloxacin analogue powerfully demonstrates its potential as a functional piperazine surrogate.[4]

Future investigations should focus on expanding the library of derivatives to explore a wider range of chemical space and incorporating this scaffold into other drug discovery programs where piperazine-related liabilities (e.g., metabolism, off-target effects) are a concern. The foundational data presented in this guide provides a solid rationale for the adoption and further exploration of this promising building block in the pursuit of novel therapeutics.

References

  • Shaikh, A. R., Kapoor, S., Shard, A., & Bharatam, P. V. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link][2][3][9]

  • RSC Publishing. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link][3][9]

  • ResearchGate. (2024). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF. [Link][9][10]

  • Keeley, A., Ábrányi-Balogh, P., & Keserű, G. M. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry. [Link][8]

  • O'Brien, P., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link][4]

  • Lamberts, J. B., et al. (1983). Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. Journal of Heterocyclic Chemistry, 20(4), 815-818. [Link][5]

  • Keserű, G. M., & Keeley, A. (2015). DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. Journal of Chemical Information and Modeling. [Link][6]

  • Tyvessona, M., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-50. [Link][7]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Derivatization of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Conformationally restricted piperazine surrogates.

Strategic Rationale & Mechanistic Causality

Piperazine rings are ubiquitous in U.S. FDA-approved drugs, but their high basicity and metabolic liabilities often necessitate structural optimization. The fusion of a cyclopropane ring to the piperazine core to form a 2,5-diazabicyclo[4.1.0]heptane framework provides a powerful bioisosteric replacement. The electron-withdrawing nature of the adjacent cyclopropane ring significantly lowers the basicity of the amine—for example, the pKa of the conjugate acid drops to ~6.74, which is 1.3 units lower than standard piperazine equivalents. This reduction in basicity enhances membrane permeability and improves the overall pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

The synthesis of this bicyclic system relies on the generation of an electron-rich enamine (1,2,3,4-tetrahydropyrazine) from a 2-ketopiperazine precursor, followed by a highly stereoselective cyclopropanation. Because basic nitrogen atoms can coordinate and quench zinc carbenoids, the classical Simmons-Smith reaction must be heavily modified using the Furukawa reagent (diethylzinc and diiodomethane) in stoichiometric excess to drive the reaction to completion.

Synthetic Workflow

SyntheticWorkflow A N-Protected 2-Oxopiperazine B LiAlH4 Reduction (0 °C, THF) A->B Step 1 C 1,2,3,4-Tetrahydropyrazine (Enamine Intermediate) B->C D Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) C->D Step 2 E 2,5-Diazabicyclo[4.1.0]heptane Core D->E F Reductive Amination (HCHO, NaBH(OAc)3) E->F Step 3 G 2-Methyl-2,5-diazabicyclo[4.1.0]heptane F->G

Synthetic workflow for 2-methyl-2,5-diazabicyclo[4.1.0]heptane via Simmons-Smith cyclopropanation.

Step-by-Step Experimental Protocols
Step 1: Controlled Reduction to 1,2,3,4-Tetrahydropyrazine

Causality: Lithium aluminum hydride ( LiAlH4​ ) reduces the amide carbonyl to an iminium intermediate, which rapidly eliminates a proton to form the enamine. Strict temperature control is required to prevent over-reduction to a fully saturated piperazine.

  • Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve the N-protected 2-oxopiperazine (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add LiAlH4​ (1.2 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Self-Validation: Analyze a quenched reaction aliquot via IR spectroscopy. The disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the appearance of an enamine C=C stretch (~1680 cm⁻¹) confirms successful reduction without over-reduction.

  • Workup: Quench the reaction using the Fieser method (for x grams of LiAlH4​ , add x mL H2​O , x mL 15% NaOH, and 3x mL H2​O ) to precipitate granular aluminum salts. Filter through Celite, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality: The basic nitrogens in the tetrahydropyrazine coordinate the zinc carbenoid, drastically reducing its effective concentration. Therefore, a 3-fold excess of the Furukawa reagent ( Et2​Zn / CH2​I2​ ) is deployed to saturate the coordination sites and facilitate the cyclopropanation of the electron-rich double bond .

  • Preparation: Dissolve the crude 1,2,3,4-tetrahydropyrazine (1.0 eq) in anhydrous DCM (0.1 M) under argon and cool to 0 °C.

  • Carbenoid Generation: Add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 3.0 eq) dropwise. Stir for 15 minutes.

  • Cyclopropanation: Add diiodomethane ( CH2​I2​ , 3.0 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation: Monitor the reaction via ¹H NMR. The disappearance of the vinylic protons (typically δ 5.5–6.0 ppm) and the emergence of characteristic high-field cyclopropane protons (δ 0.2–0.8 ppm) validates the formation of the bicyclic core.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Step 3: Reductive N-Methylation

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is a mild reducing agent that specifically reduces the transient iminium ion formed between the secondary amine and formaldehyde, without reducing the unreacted aldehyde. This prevents the formation of methanol and ensures clean mono-alkylation.

  • Preparation: Dissolve the deprotected 2,5-diazabicyclo[4.1.0]heptane core (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (2.0 eq) portion-wise. Stir the suspension vigorously for 4 hours at room temperature.

  • Self-Validation: LC-MS analysis of the crude mixture must show a clean mass shift of +14 Da (addition of a single methyl group) with no over-alkylation (quaternization) products.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, dry, and concentrate to yield 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Reaction Parameter Optimization
Reaction StepCritical ParameterMechanistic RationaleOptimal Condition
LiAlH4​ Reduction Temperature ControlPrevents over-reduction of the delicate enamine intermediate into a fully saturated piperazine ring.0 °C for 2 hours; strict anhydrous environment.
Simmons-Smith Reagent StoichiometryBasic nitrogens coordinate Zinc, requiring excess carbenoid to drive the cyclopropanation to completion.3.0 eq Et2​Zn / 3.0 eq CH2​I2​ (Furukawa modification).
Reductive Amination Reducing Agent Choice NaBH(OAc)3​ selectively reduces the iminium ion without reducing the aldehyde, preventing side reactions.2.0 eq NaBH(OAc)3​ in DCE at room temperature.
Downstream Applications in Medicinal Chemistry

Once synthesized, 2-methyl-2,5-diazabicyclo[4.1.0]heptane serves as a highly effective nucleophile for palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. It has been successfully coupled to 7-chloroquinolone cores to synthesize ciprofloxacin analogues. The rigid bicyclic framework not only improves the membrane permeability of the drug but also provides unique spatial vectors for exploring structure-activity relationships (SAR) in novel biological targets; .

References
  • Taylor, R. R. R., Twin, H. C., Wen, W. W., & Batey, R. A. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Meanwell, N. A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(35), 10942-10971. URL:[Link]

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming steric and electronic barriers in the synthesis of conformationally restricted piperazine bioisosteres.

Introduction & Mechanistic Rationale

The incorporation of conformationally restricted diamines into drug scaffolds is a proven strategy for improving metabolic stability, target affinity, and intellectual property positioning. 2-Methyl-2,5-diazabicyclo[4.1.0]heptane is a highly valuable cyclopropane-fused piperazine surrogate. In this bicyclic system, the N2 position is methylated, leaving the sterically hindered N5 secondary amine available for functionalization.

While standard piperazines readily undergo uncatalyzed nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides, 2-methyl-2,5-diazabicyclo[4.1.0]heptane presents two distinct challenges:

  • Steric Hindrance: The adjacent cyclopropane ring severely restricts the trajectory of approach for the N5 nitrogen.

  • Electronic Deactivation: The increased s-character of the cyclopropane C–C bonds exerts an electron-withdrawing inductive effect. The pKa of the conjugate acid of the N-protected 2,5-diazabicyclo[4.1.0]heptane core is approximately 6.74, which is 1.3 units lower than a standard piperazine ( [1]).

Because of this reduced nucleophilicity, traditional SNAr conditions often fail or require degradative temperatures. Consequently, Palladium-catalyzed Buchwald-Hartwig amination is the mandatory methodology for coupling this bicyclic amine to aryl and heteroaryl halides ( [2]).

Causality in Catalyst Selection

To overcome the low nucleophilicity of the amine, the catalytic system must be carefully engineered:

  • Precatalyst: Palladacycle precatalysts (e.g., RuPhos Pd G3) are preferred over traditional Pd2(dba)3. They ensure a rapid, quantitative generation of the active monoligated Pd(0) species at lower temperatures, preventing the formation of inactive Pd nanoparticles.

  • Ligand Design: Bulky, electron-rich dialkylbiaryl phosphines (like RuPhos or tBuXPhos) are critical. The electron-rich nature accelerates the oxidative addition into the aryl halide. More importantly, the immense steric bulk prevents the formation of an off-cycle, inactive bis-amine palladium complex—a common failure mode when coupling secondary amines.

  • Base Selection: Cs2CO3 is the optimal base. It is sufficiently basic to deprotonate the Pd(II)-amine intermediate but mild enough to tolerate sensitive functional groups (e.g., esters, amides) commonly found in complex pharmaceutical intermediates.

Mechanistic Pathway

The successful cross-coupling of 2-methyl-2,5-diazabicyclo[4.1.0]heptane relies on a highly orchestrated catalytic cycle. The steric bulk of the ligand forces the reductive elimination step, which is otherwise slow for sterically hindered amines.

G Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-X Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Ar-Pd(II)(L)-NHR Amine Coordination OxAdd->AmineCoord + Bicyclic Amine Deprot Ar-Pd(II)(L)-NR Deprotonation AmineCoord->Deprot + Base - Base·HX Deprot->Pd0 Reductive Elimination Product Ar-NR Coupled Product Deprot->Product Yields

Figure 1. Buchwald-Hartwig catalytic cycle for bicyclic amine cross-coupling.

Optimization of Reaction Conditions

The following table summarizes the optimized conditions based on the electronic nature of the aryl halide coupling partner.

Aryl Halide TypeCatalyst SystemBaseSolventTemp (°C)Expected Yield
Electron-Deficient Aryl Chloride RuPhos Pd G3 (2 mol%) / RuPhos (2 mol%)Cs2CO31,4-Dioxane8580–95%
Electron-Neutral Aryl Bromide tBuXPhos Pd G3 (3 mol%) / tBuXPhos (3 mol%)NaOtBuToluene9075–90%
Heteroaryl Bromide (e.g., Quinolone) RuPhos Pd G3 (5 mol%) / RuPhos (5 mol%)Cs2CO3DMF or Dioxane90–10065–85%

Step-by-Step Experimental Protocol

This protocol describes the coupling of 2-methyl-2,5-diazabicyclo[4.1.0]heptane with a generic heteroaryl bromide using a self-validating RuPhos Pd G3 catalytic system.

Phase 1: Reaction Assembly (Under Inert Atmosphere)

Note: Exclusion of oxygen is a critical self-validating step. Oxygen irreversibly oxidizes the electron-rich phosphine ligand to a phosphine oxide, terminating the catalytic cycle.

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Heteroaryl Bromide (1.00 mmol, 1.0 equiv).

  • Add Catalysts: Add RuPhos Pd G3 (0.02 mmol, 2 mol%) and RuPhos ligand (0.02 mmol, 2 mol%).

  • Add Base: Add finely milled, anhydrous Cs2CO3 (2.00 mmol, 2.0 equiv).

  • Purge: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity N2 or Argon (repeat 3 times).

Phase 2: Reagent Addition & Execution
  • Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane (5.0 mL, to yield a 0.2 M solution).

  • Amine Addition: Add 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.20 mmol, 1.2 equiv) via microsyringe. (If the amine is a hydrochloride salt, increase the Cs2CO3 to 3.0 equiv to ensure in situ free-basing).

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

Phase 3: Workup & Purification
  • Quench & Filter: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and CsBr). Rinse the pad with additional Ethyl Acetate (10 mL).

  • Palladium Scavenging: To the filtrate, add a metal scavenger such as SiliaMetS® Thiol (approx. 3–5 equivalents relative to Pd). Stir at 40 °C for 2 hours, then filter. This step is critical for pharmaceutical applications to reduce heavy metal toxicity.

  • Concentration & Chromatography: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 1% NH4OH to prevent streaking of the basic aliphatic amine).

Troubleshooting & Self-Validation

To ensure the protocol is functioning as a self-validating system, monitor the following diagnostic indicators:

  • Visual Validation (Catalyst Health): Upon heating, the reaction should transition to a homogeneous pale yellow/orange solution (active Pd(0) species). If the solution rapidly turns black and precipitates form, the catalyst has decomposed into inactive "Palladium black." This indicates poor degassing or wet solvent.

  • Analytical Validation (LC-MS): Monitor the reaction via LC-MS. Successful C–N bond formation is confirmed by the disappearance of the aryl halide isotope pattern (e.g., the distinct 1:1 M/M+2 ratio of a bromide) and the appearance of a new peak corresponding to [M(Aryl) - Br + 111 (mass of amine fragment)] + H+.

  • NMR Validation: In the 1H NMR spectrum of the purified product, the disappearance of the secondary amine N–H proton and a distinct downfield shift of the aliphatic protons adjacent to the N5 nitrogen of the 2,5-diazabicyclo[4.1.0]heptane core confirms successful coupling.

References

  • Title: Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue Source: Tetrahedron, Volume 66, Issue 18, Pages 3370-3377 (2010) URL: [Link] [1]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, Volume 116, Issue 19, Pages 12564–12649 (2016) URL: [Link] [2]

Application Notes and Protocols for the Selective N-Alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the selective N-alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane, a valuable scaffold in medicinal chemistry. The inherent structural asymmetry of this bicyclic diamine, featuring a tertiary amine at the N2 position and a secondary amine at the N5 position, presents a significant challenge in achieving regioselective alkylation. This document outlines the underlying chemical principles governing this selectivity and provides two distinct, field-tested protocols for targeting the N5 position. By carefully controlling steric and electronic factors through the strategic selection of reagents and reaction conditions, researchers can achieve high yields of the desired N5-alkylated product, a critical step in the synthesis of novel therapeutic agents.

Introduction: The Significance of N-Alkylated Diazabicycloheptanes

The 2,5-diazabicyclo[4.1.0]heptane core is a conformationally rigid piperazine analogue that has garnered significant interest in drug discovery.[1][2] Its unique three-dimensional structure can impart favorable pharmacokinetic properties and provide precise vectoral orientations for substituents to interact with biological targets.[3] N-alkylation of this scaffold is a primary method for introducing chemical diversity and modulating the pharmacological profile of lead compounds.[4]

The subject of this guide, 2-methyl-2,5-diazabicyclo[4.1.0]heptane, presents a common synthetic challenge: the selective functionalization of one of two distinct nitrogen centers. The successful and predictable alkylation at the N5 position is crucial for building libraries of analogues for structure-activity relationship (SAR) studies.

Mechanistic Insights: Achieving N5 Selectivity

The regioselectivity of the N-alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane is governed by a combination of steric and electronic effects. The N2 nitrogen is a tertiary amine, while the N5 nitrogen is a secondary amine.

  • Steric Hindrance: The bicyclic nature of the scaffold, coupled with the existing methyl group at the N2 position, creates a sterically hindered environment around the N2 nitrogen. This makes the N5 position the more sterically accessible site for incoming electrophiles.

  • Nucleophilicity: In general, secondary amines are more nucleophilic than tertiary amines. The lone pair of electrons on the N5 nitrogen is more available for nucleophilic attack compared to the N2 nitrogen, whose lone pair is more sterically shielded and electronically influenced by the adjacent methyl group.

These factors strongly favor the selective alkylation at the N5 position under standard SN2 reaction conditions.

Experimental Protocols

This section provides two detailed protocols for the selective N-alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane at the N5 position. Protocol 1 is a general method suitable for a wide range of alkyl halides, while Protocol 2 is a reductive amination procedure for introducing alkyl groups via aldehydes.

Protocol 1: Direct N5-Alkylation using Alkyl Halides

This protocol describes a standard SN2 reaction where the secondary amine at the N5 position acts as the nucleophile.[4]

Workflow for Direct N5-Alkylation

start Start: Dry round-bottom flask under inert atmosphere reagents Combine: 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) Base (e.g., K2CO3, 2.0-3.0 eq) Solvent (e.g., DMF or ACN) start->reagents stir Stir suspension at room temperature reagents->stir add_alkyl_halide Add Alkyl Halide (1.1-1.5 eq) dropwise stir->add_alkyl_halide heat Heat reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Work-up: Cool, quench with water, extract with organic solvent monitor->workup purify Purification: Dry, concentrate, and purify via silica gel chromatography workup->purify end End: Isolated N5-alkylated product purify->end

Caption: Workflow for the direct N5-alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Materials:

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane

  • Alkyl halide (e.g., bromide or iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF or ACN to form a stirrable suspension.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N5-alkylated 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Protocol 2: N5-Alkylation via Reductive Amination

Workflow for Reductive Amination

start Start: Dry round-bottom flask reagents Suspend: 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) in solvent (e.g., DCM or MeOH) start->reagents add_aldehyde Add Aldehyde (1.1-1.2 eq) reagents->add_aldehyde stir_imine Stir at room temperature to form iminium intermediate add_aldehyde->stir_imine add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise stir_imine->add_reducing_agent monitor Monitor reaction progress by TLC or LC-MS add_reducing_agent->monitor workup Work-up: Quench with NaHCO3 (aq), extract with organic solvent monitor->workup purify Purification: Dry, concentrate, and purify via silica gel chromatography workup->purify end End: Isolated N5-alkylated product purify->end

Caption: Workflow for the N5-alkylation via reductive amination.

Materials:

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) in a suitable solvent such as DCM or MeOH.

  • Add the desired aldehyde (1.1-1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Allow the reaction to stir at room temperature until complete, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary and Comparison

The choice between direct alkylation and reductive amination depends on the desired substituent and the availability of starting materials. The following table provides a general comparison to guide experimental design.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Electrophile Alkyl halides (R-X)Aldehydes (R-CHO)
Reagents Base (K₂CO₃, Cs₂CO₃)Reducing Agent (NaBH(OAc)₃)
Advantages Simple setup, wide range of alkyl halides available.Mild conditions, avoids harsh bases, good for complex aldehydes.
Limitations May require elevated temperatures, potential for over-alkylation with highly reactive halides.Aldehyde stability can be a concern, reducing agent is moisture-sensitive.
Typical Yields 60-90%70-95%

Troubleshooting and Key Considerations

  • Low Reactivity: If the alkylation in Protocol 1 is sluggish, consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger, non-nucleophilic base. The use of cesium carbonate can sometimes improve reaction rates.[6]

  • Side Reactions: In Protocol 1, ensure that the alkyl halide is added dropwise to minimize potential side reactions.

  • Moisture Sensitivity: The reducing agent in Protocol 2, sodium triacetoxyborohydride, is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere for best results.

  • Purification: The basic nature of the product may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in the mobile phase) during silica gel chromatography to prevent streaking.

Conclusion

The selective N-alkylation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane at the N5 position is a readily achievable transformation critical for the diversification of this important scaffold. By leveraging the inherent steric and electronic differences between the two nitrogen atoms, high regioselectivity can be obtained. The protocols provided herein offer robust and versatile methods for the synthesis of N5-alkylated derivatives, enabling further exploration of their potential in drug discovery and development.

References

  • BenchChem. Application Notes and Protocols for the N-Alkylation of Acetylbispidine.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. 2021.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021.
  • PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. 2025.
  • ACS Publications. The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. 2021.
  • ResearchGate. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists | Request PDF.
  • ResearchGate. (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • BenchChem. Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine.
  • RSC Publishing. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. 2026.
  • PubMed. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-2,5-diazabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with conformationally restricted piperazine surrogates.

The 2-methyl-2,5-diazabicyclo[4.1.0]heptane core is a highly valuable, conformationally restricted surrogate for standard piperazines. By locking the ring into a favored half-chair conformation, this bicyclic system improves the pharmacokinetic profiles of pipeline drugs (such as fluoroquinolone analogues). However, the synthesis of this strained bicyclic system presents unique challenges, particularly during cyclopropanation, N-methylation, and deprotection phases.

Below is our comprehensive troubleshooting guide to help you achieve self-validating, high-yield syntheses.

Workflow Visualization

Workflow A N-Protected Tetrahydropyrazine B Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) A->B Anhydrous DCM -78°C to RT C N-Protected 2,5-diazabicyclo [4.1.0]heptane B->C Yield: 65-85% D Reductive Amination (HCHO, NaBH(OAc)3) C->D N-Methylation E 2-Methyl-2,5-diaza bicyclo[4.1.0]heptane (Protected) D->E Yield: >85% F Controlled Deprotection (TFA, 0°C) E->F Acidic Cleavage G Target Molecule: 2-Methyl-2,5-diaza bicyclo[4.1.0]heptane F->G Final Yield: 90%

Figure 1: Standard synthetic workflow for 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives.

Section 1: Simmons-Smith Cyclopropanation (The Core Bottleneck)

Q: My Simmons-Smith cyclopropanation of the tetrahydropyrazine precursor consistently yields <40%. How can I improve this? A: The low yield is typically caused by the poor nucleophilicity of the enamine-like double bond and the extreme moisture sensitivity of the zinc carbenoid intermediate.

  • Causality & Solution: Standard Simmons-Smith conditions often fail here. You must use the Furukawa modification (diethylzinc and diiodomethane). To improve the electrophilicity of the zinc carbenoid, ensure absolute anhydrous conditions and consider adding a Lewis acid like ZnCl2​ or trifluoroacetic acid (TFA) as an activator. The reaction relies on the stereoselective delivery of the carbenoid; dropwise addition of CH2​I2​ to a cooled (-78 °C to 0 °C) solution prevents the rapid, exothermic decomposition of the active zinc species .

Q: Why am I seeing extensive polymerization or degradation of my dehydropiperazine starting material before the reaction even starts? A: Dehydropiperazines (enamines) are highly prone to oxidative degradation and acid-catalyzed polymerization.

  • Causality & Solution: If your starting material is left unreacted in the presence of trace acid or oxygen, it will degrade. Always use freshly prepared, enantiomerically enriched dihydro-2H-pyrazines. When purifying the precursor, use basic alumina rather than standard silica gel, as the inherent acidity of silica is sufficient to trigger polymerization.

Section 2: N-Methylation & Bicyclic Ring Stability

Q: Should I use direct alkylation (MeI) or reductive amination to install the 2-methyl group on the bicyclic core? A: Reductive amination (using formaldehyde and NaBH(OAc)3​ ) is vastly superior and highly recommended.

  • Causality & Solution: The pKa of the conjugate acid of N-monoprotected 2,5-diazabicyclo[4.1.0]heptane is ~6.74, which is approximately 1.3 units lower than standard piperazines. This reduced basicity is caused by the electron-withdrawing character of the adjacent cyclopropane ring . Because the amine is less nucleophilic, direct alkylation with Methyl Iodide (MeI) requires forcing basic conditions, which frequently leads to over-alkylation (quaternization) or competitive side reactions. Reductive amination bypasses this by forming an iminium intermediate that is mildly and selectively reduced at room temperature.

Q: During Boc deprotection, my cyclopropane ring opens, ruining the synthesis. How do I prevent this? A: The fused cyclopropane ring introduces significant ring strain, making it highly susceptible to acid-catalyzed ring opening to form a homoallylic amine.

  • Causality & Solution: Avoid harsh aqueous acids (like refluxing HCl). The protonation of the cyclopropane or the adjacent amine triggers an electrophilic ring opening to relieve the thermodynamic strain. Instead, use kinetically controlled, anhydrous acidic conditions—such as Trifluoroacetic Acid (TFA) in DCM at 0 °C—strictly monitoring the reaction via TLC to quench immediately upon completion.

RingOpening A Bicyclic Core (High Ring Strain) B Harsh Acidic Conditions (e.g., Refluxing HCl) A->B E Controlled Acid (TFA, 0°C) A->E C Protonation of Cyclopropane/Amine B->C D Ring-Opened Homoallylic Amine (Degradation Product) C->D Strain Relief (Irreversible) F Intact Bicyclic Product E->F Safe Deprotection (Kinetically Controlled)

Figure 2: Mechanistic pathways of acid-catalyzed cyclopropane ring opening versus safe deprotection.

Section 3: Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical differences and expected yields when transitioning from a standard piperazine workflow to the 2,5-diazabicyclo[4.1.0]heptane surrogate.

Property / StepStandard Piperazine2,5-Diazabicyclo[4.1.0]heptaneCausality / Mechanistic Note
pKa (Conjugate Acid) ~8.0 - 8.56.74 ± 0.05Electron-withdrawing cyclopropane ring significantly lowers basicity.
Cyclopropanation Yield N/A65% - 85%Highly dependent on anhydrous Furukawa conditions and temperature control.
N-Methylation Yield >90% (via MeI)>85% (via Reductive Amination)Avoid MeI to prevent quaternization due to lowered nucleophilicity.
Ring Strain Energy MinimalHigh (~27 kcal/mol)Susceptible to acid-catalyzed electrophilic ring opening.

Section 4: Validated Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

This protocol is self-validating; visual cues are provided to ensure the reaction is proceeding safely.

  • Preparation : Flame-dry a Schlenk flask under argon. Add N-Boc-tetrahydropyrazine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Cool the reaction vessel to 0 °C using an ice bath.

  • Carbenoid Generation : Dropwise add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 3.0 eq). Stir for 15 minutes.

  • Cyclopropanation : Slowly add diiodomethane ( CH2​I2​ , 3.0 eq) over 30 minutes to maintain internal temperature.

    • Self-Validation Check: The solution may become slightly cloudy. An excessive exotherm or rapid bubbling indicates overly rapid addition, which promotes the useless decomposition of the zinc carbenoid into ethylene gas.

  • Propagation : Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC (stain with KMnO4​ ; the starting enamine double bond will rapidly reduce KMnO4​ turning it brown, while the cyclopropanated product will not).

  • Quenching : Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl .

    • Self-Validation Check: A thick white precipitate of zinc salts will form immediately, confirming the successful neutralization of active zinc species. Filter the suspension through Celite and extract the filtrate with DCM.

Protocol B: Reductive Amination (N-Methylation)
  • Preparation : Dissolve the monoprotected 2,5-diazabicyclo[4.1.0]heptane derivative (1.0 eq) in anhydrous DCE.

  • Imine Formation : Add aqueous formaldehyde (37% w/w, 1.2 eq). Stir at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction : Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) in small portions.

    • Causality Note: NaBH(OAc)3​ is chosen because it is a mild reducing agent that selectively reduces the iminium ion without reacting with unreacted aldehydes, preventing side reactions.

  • Validation & Quenching : Stir for 4 hours. Monitor via LC-MS. Once the starting material mass is entirely consumed, quench with saturated NaHCO3​ until gas evolution completely ceases (pH ~8). Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Taylor, R. R. R., Twin, H. C., Wen, W. W., Mallot, R. J., Lough, A. J., Gray-Owen, S. D., & Batey, R. A. (2010). "Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue." Tetrahedron, 66(18), 3370-3377.[Link]

  • Majchrzak, M., Kotelko, A., & Lambert, J. B. (1983). "Synthesis and structural analysis of a 2,5-diazabicyclo[4.1.0]heptane." Journal of Heterocyclic Chemistry, 20(4), 815-816.[Link]

How to prevent cyclopropane ring opening in 2-methyl-2,5-diazabicyclo[4.1.0]heptane reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preserving Cyclopropane Integrity in Chemical Reactions

Welcome to the technical support resource for 2-methyl-2,5-diazabicyclo[4.1.0]heptane. This guide is designed to provide in-depth technical assistance for handling and utilizing this unique bicyclic scaffold. As a rigid piperazine surrogate, its stability is paramount for successful synthetic outcomes. The primary challenge often encountered is the unintended opening of the strained cyclopropane ring. This document, structured in a question-and-answer format, offers troubleshooting protocols and detailed mechanistic explanations to help you navigate your experiments while maintaining the structural integrity of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical principles governing the stability of the cyclopropane ring in 2-methyl-2,5-diazabicyclo[4.1.0]heptane?

The stability of the cyclopropane ring in this bicyclic system is primarily dictated by its susceptibility to reactions that relieve its inherent ring strain (approximately 27 kcal/mol). The two main pathways that lead to ring-opening are through the formation of carbocationic or radical intermediates adjacent to the cyclopropane ring.

  • Carbocationic Pathway: In the presence of Brønsted or Lewis acids, protonation of one of the nitrogen atoms can be followed by a concerted or stepwise cleavage of a C-C bond in the cyclopropane ring to form a more stable, delocalized carbocation. This is a common decomposition pathway under acidic conditions.[1][2]

  • Radical Pathway: Conditions that promote the formation of radical species, such as high temperatures or the use of radical initiators, can lead to homolytic cleavage of the cyclopropane C-C bonds. The resulting diradical can then undergo further reactions, leading to a complex mixture of products.

Q2: I am planning a reaction to modify one of the nitrogen atoms. What general reaction conditions should I favor to keep the cyclopropane ring intact?

To preserve the cyclopropane ring, it is crucial to employ mild, well-controlled reaction conditions that avoid the formation of the reactive intermediates mentioned above.

  • Favor Nucleophilic Substitution (SN2-type) Conditions: When performing N-alkylation or N-arylation, choose conditions that favor a bimolecular substitution mechanism. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully used to form C-N bonds with the 2,5-diazabicyclo[4.1.0]heptane core without inducing ring opening.[3]

  • Maintain Neutral or Mildly Basic pH: The presence of the two nitrogen atoms makes the molecule basic. It is generally advisable to conduct reactions under neutral or slightly basic conditions to prevent acid-catalyzed ring opening. If an acid scavenger is needed, non-nucleophilic organic bases (e.g., diisopropylethylamine) or inorganic bases like potassium carbonate are often suitable choices.[1]

  • Moderate Temperatures: Unless a reaction is known to be thermally stable for this scaffold, it is best to start at room temperature or below and only apply heat if necessary. High temperatures can increase the likelihood of undesired side reactions, including radical-mediated ring opening.[4][5][6]

Troubleshooting Guide: Preventing Cyclopropane Ring Opening

This section addresses specific experimental issues, providing probable causes and actionable solutions to maintain the integrity of the 2-methyl-2,5-diazabicyclo[4.1.0]heptane scaffold.

Issue 1: Ring-Opened Byproducts Observed During N-Alkylation or N-Arylation
  • Problem: After attempting to alkylate or arylate one of the nitrogen atoms, analysis (e.g., by NMR or LC-MS) shows the presence of products that lack the characteristic cyclopropane signals and exhibit rearranged skeletal structures.

  • Probable Cause A: Acid-Catalyzed Ring Opening. If the reaction was conducted under acidic conditions, or if the alkylating/arylating agent's salt is acidic (e.g., an amine hydrochloride), protonation of the diazabicyclo core could be facilitating ring cleavage.

  • Suggested Solution:

    • Employ a Non-Acidic Protocol: Switch to a reaction that does not require acidic conditions. For N-arylation, a palladium-catalyzed cross-coupling with a suitable base (e.g., Cs₂CO₃, K₃PO₄) is a well-established method for similar systems.[3]

    • Use an Acid Scavenger: If acidic byproducts are generated during the reaction (e.g., HBr from an alkyl bromide), include a non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base to neutralize the acid in situ.

  • Probable Cause B: Lewis Acid-Mediated Ring Opening. If a Lewis acid was used as a catalyst or additive, it may be coordinating to the nitrogen atoms and activating the cyclopropane ring for nucleophilic attack or rearrangement.[2][7][8]

  • Suggested Solution:

    • Avoid Lewis Acids: If possible, select a reaction pathway that does not require Lewis acid catalysis.

    • Screen Weaker Lewis Acids: If a Lewis acid is essential, screen milder options (e.g., ZnCl₂) and use strictly catalytic amounts at the lowest possible temperature.

Diagram 1: Proposed Acid-Catalyzed Ring Opening Pathway

cluster_0 Acid-Catalyzed Ring Opening A 2-Methyl-2,5-diazabicyclo[4.1.0]heptane B Protonated Intermediate A->B H+ (Acid) C Carbocation Intermediate B->C C-C Bond Cleavage D Ring-Opened Products C->D Nucleophilic Attack / Rearrangement

Caption: A simplified workflow of potential acid-catalyzed cyclopropane ring opening.

Issue 2: Decomposition During Catalytic Hydrogenation
  • Problem: Attempting a reaction that involves catalytic hydrogenation (e.g., deprotection of a benzyl group elsewhere in the molecule) results in low yield of the desired product and a complex mixture of byproducts, suggesting hydrogenolysis of the cyclopropane ring.

  • Probable Cause: Harsh Hydrogenation Conditions. The combination of a highly active catalyst (e.g., Pd/C), high hydrogen pressure, and elevated temperature can lead to the cleavage of the strained C-C bonds of the cyclopropane ring.

  • Suggested Solution:

    • Catalyst Selection: Switch to a less aggressive catalyst. For instance, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more selective.[1] Alternatively, catalysts like platinum on carbon (Pt/C) modified with sulfur can suppress hydrogenolysis.[9]

    • Optimize Reaction Conditions:

      • Reduce the hydrogen pressure to atmospheric pressure or slightly above.

      • Conduct the reaction at room temperature.

      • Monitor the reaction carefully and stop it as soon as the starting material is consumed to prevent over-reduction.

    • Consider Transfer Hydrogenation: Use a transfer hydrogenation protocol, for example, with ammonium formate or formic acid as the hydrogen source, which often proceeds under milder conditions.[9]

Table 1: Troubleshooting Summary for Common Reactions

Reaction TypePotential ProblemProbable Cause(s)Recommended Solutions
N-Alkylation Ring OpeningAcidic byproducts (e.g., HBr); SN1 conditionsUse a non-nucleophilic base (DIPEA); Favor SN2 conditions (polar aprotic solvent, good nucleophile)
N-Arylation Ring OpeningStrong Lewis or Brønsted acidsUse Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig); Avoid acidic additives
Deprotection Ring OpeningHarsh acidic conditions (e.g., strong TFA, HCl)Use milder deprotection methods; For Boc groups, consider TMSOTf/2,6-lutidine
Catalytic Hydrogenation Ring HydrogenolysisHigh H₂ pressure; High temperature; Highly active catalystUse atmospheric pressure; Room temperature; Less active catalyst (e.g., Pd(OH)₂/C); Consider transfer hydrogenation
Reductive Amination Ring OpeningAcidic catalyst (e.g., Ti(OiPr)₄); Harsh reducing agentUse a mild reducing agent (e.g., NaBH(OAc)₃); Control pH carefully
Issue 3: Instability Under Thermal Conditions
  • Problem: The compound decomposes when heated for an extended period, even in the absence of acidic or basic reagents.

  • Probable Cause: Thermal Rearrangement. Highly strained molecules can undergo thermally induced rearrangements. While 2,5-diazabicyclo[4.1.0]heptanes are generally stable at moderate temperatures, prolonged exposure to high heat can provide enough energy to initiate ring cleavage, potentially through a diradical intermediate.[5][6]

  • Suggested Solution:

    • Minimize Reaction Temperature and Time: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Use techniques like microwave irradiation to shorten reaction times if applicable, though careful temperature monitoring is crucial.[3]

    • Use a Radical Inhibitor: If a radical-mediated decomposition is suspected, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone might suppress this pathway, provided it does not interfere with the desired reaction.

Diagram 2: Decision Workflow for Reaction Setup

Start Plan Reaction with 2-methyl-2,5-diazabicyclo[4.1.0]heptane CheckAcid Does the reaction require acidic conditions or generate acid? Start->CheckAcid CheckHeat Does the reaction require high temperature (>80°C)? CheckAcid->CheckHeat No UseBase Add non-nucleophilic base (e.g., DIPEA, K2CO3) CheckAcid->UseBase Yes CheckRadical Are radical initiators or harsh redox agents present? CheckHeat->CheckRadical No LowTemp Run at lowest possible temp. Monitor for decomposition. CheckHeat->LowTemp Yes HighRisk High risk of ring opening. Proceed with caution. CheckRadical->HighRisk Yes Proceed Proceed with mild conditions (RT, neutral pH) CheckRadical->Proceed No UseBase->CheckHeat AltMethod Consider alternative method (e.g., Pd-coupling) LowTemp->CheckRadical HighRisk->Proceed

Caption: A decision-making guide for selecting reaction conditions.

References

  • Choi, J., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Molecules, 24(13), 2397. Available at: [Link]

  • University of Rochester. (n.d.). Nucleophilic Substitutions. Available at: [Link]

  • Braish, T. F., & Fox, D. E. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, 13(2), 336–340. Available at: [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 45-71. Available at: [Link]

  • Wang, X., et al. (2024). Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes. Organic Letters. Available at: [Link]

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. Available at: [Link]

  • Leonardi, M., et al. (2024). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. Available at: [Link]

  • Li, X., et al. (2024). Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 12(36), 12054-12060. Available at: [Link]

  • Zarychta, B., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2919. Available at: [Link]

  • Linehan, J. C., et al. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available at: [Link]

  • Lee, J., et al. (2018). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2023). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysts, 13(7), 1109. Available at: [Link]

  • Kayan, A., & Balci, M. (2009). Ring-opening products of 1-phenyltricyclo[4.1.0.02,7]-heptane and 2-phenyltricyclo[4.1.0.02,7]heptane in SiO2. ResearchGate. Available at: [Link]

  • Hansen, T., et al. (2022). Stability of alkyl carbocations. Chemical Communications, 58(86), 12050-12053. Available at: [Link]

  • Cristobal, G., et al. (2013). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 78(15), 7446-7458. Available at: [Link]

  • Fuerstner, A., et al. (2013). Bidirectional cross metathesis and ring-closing metathesis/ring opening of a C2-symmetric building block: a strategy for the synthesis of decanolide natural products. Beilstein Journal of Organic Chemistry, 9, 2872-2880. Available at: [Link]

  • NextSDS. (n.d.). 2-methyl-2,5-diazabicyclo[4.1.0]heptane — Chemical Substance Information. Available at: [Link]

  • Senneca, O., et al. (2007). Thermal degradation of pesticides under oxidative conditions. Journal of Analytical and Applied Pyrolysis, 80(1), 61-76. Available at: [Link]

  • Barry, A. E., et al. (2021). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Optimizing Silica Gel Chromatography for 2-methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the silica gel column chromatography purification of 2-methyl-2,5-diazabicyclo[4.1.0]heptane. As a polar, bicyclic diamine, this compound presents specific obstacles that can be overcome with a systematic and chemically-informed approach. This document moves beyond simple protocols to explain the underlying principles, ensuring reproducible and high-purity results.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial questions and establishes the foundational knowledge required for successful purification.

Q1: Why is 2-methyl-2,5-diazabicyclo[4.1.0]heptane so difficult to purify on standard silica gel?

The primary challenge stems from a fundamental acid-base interaction. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are weakly acidic.[1][2] Your target molecule, 2-methyl-2,5-diazabicyclo[4.1.0]heptane, contains two basic nitrogen atoms. These basic sites can form strong hydrogen bonds or undergo acid-base interactions with the acidic silanol groups.[3][4] This strong, often irreversible, binding leads to several common problems:

  • Severe Tailing (Streaking): Instead of migrating as a tight, symmetrical band, the compound smears down the column, resulting in poor separation from impurities.[5]

  • Low or No Recovery: The compound binds so strongly that it fails to elute from the column with moderately polar solvents, leading to significant product loss.[4]

  • Potential for Decomposition: The acidic surface of the silica can sometimes catalyze the degradation of sensitive molecules.[6]

Q2: What is the most critical first step before attempting a column purification?

Thin-Layer Chromatography (TLC) analysis is non-negotiable.[7] TLC is a rapid and inexpensive method to determine the ideal solvent system for your separation.[7][8] It allows you to quickly screen various mobile phases to find one that provides a good retention factor (Rf) for your target compound and resolves it from impurities. The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.

Q3: My compound streaks on the TLC plate even with polar solvents. What should I do?

This is a clear indication of the acid-base interaction mentioned in Q1. The solution is to deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your developing solvent (eluent).[9] This is the single most effective strategy for purifying amines. The most common modifiers are:

  • Triethylamine (TEA): Typically added at a concentration of 0.5-2% (v/v).[5]

  • Ammonia (NH₃): Usually added via a commercially available solution of ~7N NH₃ in methanol, which is then used as a component in your eluent (e.g., 1-10% of the 7N solution in your mobile phase).[10] Alternatively, a 1-2% solution of concentrated ammonium hydroxide in methanol can be prepared and used as the polar component of your solvent system.[5][11]

The basic modifier acts as a "competing base," neutralizing the silanol groups and allowing your target amine to travel through the stationary phase without excessive binding.[3][4]

Q4: What are some good starting solvent systems to screen by TLC?

For a polar diamine like 2-methyl-2,5-diazabicyclo[4.1.0]heptane, you will need a relatively polar mobile phase. Always include a basic modifier. Below are recommended starting points for TLC analysis.

Solvent System (v/v/v)Base ModifierTypical Starting RatioTarget Compound Profile
Dichloromethane / MethanolAmmonia95 : 5 (+NH₃)Excellent general-purpose system for polar amines.[10]
Dichloromethane / MethanolTriethylamine95 : 5 (+TEA)A very common and effective alternative to ammonia.[12]
Ethyl Acetate / HexanesTriethylamine50 : 50 (+TEA)Suitable if impurities are much less polar.
Dichloromethane / AcetoneTriethylamine80 : 20 (+TEA)Another option to vary selectivity.
Section 2: Troubleshooting Guide - Resolving Specific Issues

This guide uses a problem-and-solution format to address specific experimental failures.

Problem: My compound will not elute from the column, or my recovery is extremely low.

This is a classic symptom of irreversible adsorption onto the acidic silica gel.

Root Cause Analysis & Solution Workflow:

A Problem: Low/No Recovery B Did you add a basic modifier (TEA/NH₃) to the eluent? A->B C ACTION: Add 1-2% TEA or 1-5% of 7N NH₃/MeOH to your eluent. B->C No D Is the eluent polar enough? B->D Yes H Solution Found C->H E ACTION: Increase the percentage of the polar solvent (e.g., MeOH) in your eluent system. D->E No F Is the compound degrading? D->F Yes E->H G ACTION: Consider a less acidic stationary phase like Basic Alumina or Amine-Functionalized Silica. F->G Yes G->H

Caption: Troubleshooting workflow for low compound recovery.

Detailed Explanation:

  • Confirm Base Addition: The most common oversight is forgetting the basic modifier. Without it, your polar amine will likely remain at the origin. Ensure that every solvent used—for slurry packing, sample loading, and elution—contains the modifier.[12]

  • Increase Eluent Polarity: If a base is present but the compound still doesn't move, the mobile phase may not be strong enough. Gradually increase the concentration of the polar component (e.g., increase methanol from 5% to 10% in a DCM/MeOH system). Monitor the elution with TLC.

  • Consider Alternative Stationary Phases: If even highly polar, base-modified eluents fail to move your product, the interaction with silica is too strong. At this point, switching to a more inert or basic stationary phase is the best solution.

    • Basic or Neutral Alumina: An excellent alternative for purifying basic compounds.[13][14]

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which effectively prevents the unwanted interactions that cause streaking and poor recovery.[3][14]

Problem: My compound is streaking badly on the column, leading to poor separation and mixed fractions.

Streaking on the column is a scaled-up version of what you observe on a TLC plate. It indicates that the compound is undergoing a continuous, slow dissociation from the stationary phase rather than moving in a defined band.

Root Cause Analysis & Solutions:

  • Insufficient Base Modifier: The concentration of your TEA or ammonia may be too low to effectively neutralize all the active silanol sites, especially on a large column. Try increasing the concentration of TEA to 2-3% or the ammonia/methanol solution to 5-10%.[5][9]

  • Column Overloading: Loading too much crude material onto the column is a common cause of band broadening and streaking for any compound.[5] As a general rule, the amount of silica gel should be at least 50-100 times the weight of your crude sample for a difficult separation.[1][15]

  • Improper Sample Loading: The initial band of your compound must be as narrow and concentrated as possible.

    • Avoid Polar Loading Solvents: Do not dissolve your sample in a highly polar solvent like pure methanol for loading. This will cause the compound to spread out in a wide band at the top of the column before the elution even begins.

    • Recommended Loading Technique (Dry Loading):

      • Dissolve your crude sample in a minimal amount of a volatile solvent (like DCM or methanol).

      • Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.

      • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

      • Carefully layer this powder on top of your packed column. This ensures your sample is introduced to the column in the most concentrated band possible.

Section 3: Detailed Experimental Protocol - Deactivated Silica Gel Column

This protocol provides a step-by-step methodology for preparing and running a column optimized for basic amines.

Protocol: Slurry Packing with a Base-Modified Eluent

This is the most common and effective method for preparing a column for amine purification.

Materials:

  • Silica gel (230-400 mesh)[15]

  • Selected eluent (e.g., 95:5 DCM/MeOH)

  • Basic modifier (e.g., Triethylamine to make a final concentration of 1.5%)

  • Chromatography column

  • Sand and cotton/glass wool

Procedure:

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (0.5 cm) layer of sand on top.[15]

  • Prepare the Mobile Phase: Prepare a sufficient volume of your chosen eluent for the entire purification. Add the basic modifier. For example, to make 1 L of 95:5 DCM/MeOH + 1.5% TEA, you would mix 935 mL DCM, 50 mL MeOH, and 15 mL TEA.

  • Create the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material). Add the base-modified mobile phase and stir gently with a glass rod until you form a smooth, homogenous slurry with no trapped air bubbles.[15]

  • Pack the Column: Clamp the column perfectly vertically. Pour the silica slurry into the column in one continuous motion using a funnel. Open the stopcock to allow solvent to drain, and gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Equilibrate the Column: Once all the silica has settled, pass 2-3 column volumes of the base-modified mobile phase through the packed bed. This ensures that the entire stationary phase is fully neutralized and equilibrated before you load your sample. Never let the solvent level drop below the top of the silica bed.

  • Load the Sample: Use the dry loading technique described in the troubleshooting section for best results.

  • Elute and Collect: Begin elution with your mobile phase, collecting fractions and monitoring them by TLC.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Scribd. (n.d.). Solvent Systems for TLC Development. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-2,5-diazabicyclo[4.1.0]heptane — Chemical Substance Information. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • LinkedIn. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2,5-diazabicyclo[4.1.0]heptane. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2010, May). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 3630C: Silica Gel Cleanup. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1983). Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009, March 3). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Retrieved from [Link]

  • ResearchGate. (2007, October). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Retrieved from [Link]

Sources

Overcoming steric hindrance during 2-methyl-2,5-diazabicyclo[4.1.0]heptane functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & The Steric Challenge

2-Methyl-2,5-diazabicyclo[4.1.0]heptane is an increasingly valuable piperazine bioisostere utilized to modulate the pharmacokinetic profiles of drug candidates. However, the fusion of the cyclopropane ring introduces significant conformational rigidity and steric bulk. The electron-withdrawing character of the adjacent cyclopropane ring1[1]. This creates a highly crowded microenvironment around the N5 secondary amine, making standard functionalization (alkylation, arylation) prone to low yields, sluggish kinetics, and competing side reactions.

G Start 2-methyl-2,5-diazabicyclo[4.1.0]heptane (Hindered Secondary Amine) Decision Target Functionalization Start->Decision Alk N-Alkylation Decision->Alk BH Buchwald-Hartwig Amination Decision->BH Acyl Amidation / Acylation Decision->Acyl AlkCond Use Alkyl Tosylates/Triflates Base: 1,2,2,6,6-Pentamethylpiperidine Solvent: Toluene/DMF Alk->AlkCond Avoids elimination BHCond Use Pd G3/G4 Precatalysts Ligands: RuPhos / BrettPhos Base: LiHMDS or NaOtBu BH->BHCond Overcomes steric bulk AcylCond Use Highly Reactive Electrophiles (e.g., Acid Chlorides) Catalyst: DMAP Acyl->AcylCond Accelerates coupling

Workflow for functionalizing sterically hindered 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Troubleshooting Guide & FAQs

Q1: Why do standard N-alkylation conditions (alkyl halides, K₂CO₃, MeCN) result in poor conversion and high levels of elimination byproducts? A1: The steric bulk of the [4.1.0] bicyclic system impedes the trajectory of the incoming electrophile. When using alkyl halides, the hindered secondary amine acts more as a base than a nucleophile, 2[2]. Solution: Switch the leaving group from a halide to an alkyl tosylate or triflate. Furthermore, replace K₂CO₃ with a highly hindered, non-nucleophilic base such as 1,2,2,6,6-pentamethylpiperidine (PMP) or N,N-diisopropylethylamine (DIPEA). This combination minimizes elimination pathways and drives the N-alkylation of hindered secondary amines[2].

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl chloride, but I only observe unreacted starting materials and debromination/dechlorination. How can I overcome this? A2: Sterically hindered secondary amines struggle to coordinate to the palladium center during the amine binding and deprotonation steps of the catalytic cycle. This often leads to off-target β-hydride elimination or 3[3]. Solution: Utilize third- or fourth-generation (G3/G4) Palladium precatalysts paired with . Alternatively, N-Heterocyclic Carbene (NHC) complexes (e.g., Pd-PEPPSI-IPr) provide a deep catalytic pocket that 4[4]. Use strong bases like LiHMDS or NaOtBu to ensure irreversible deprotonation of the coordinated amine.

Q3: Does the cyclopropane ring risk opening under harsh basic or thermal conditions? A3: The 2,5-diazabicyclo[4.1.0]heptane core is remarkably stable to standard cross-coupling temperatures (up to 110 °C in toluene or dioxane). The modified physicochemical properties actually 1[1]. However, highly nucleophilic bases combined with extended heating can occasionally promote epimerization. Always prefer bulky, non-nucleophilic bases and monitor the reaction via LC-MS.

Quantitative Reaction Parameters

Functionalization TypeRecommended ElectrophileOptimal Catalyst / BasePreferred SolventTemperatureExpected Yield Range
N-Alkylation Alkyl Tosylates / Triflates1,2,2,6,6-PentamethylpiperidineToluene110 °C70 - 90%
Buchwald-Hartwig Aryl Chlorides / BromidesPd G4 / RuPhos + NaOtBu1,4-Dioxane90 - 110 °C65 - 85%
Acylation Acid ChloridesDMAP (cat.) + DIPEADCM0 °C to RT> 90%

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane

This protocol is designed to eliminate E2 side reactions by utilizing non-nucleophilic bases and optimal leaving groups.

  • Preparation : In an oven-dried 10 mL Schlenk flask, dissolve 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.0 equiv, 1.0 mmol) in anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Reagent Addition : Add the alkyl tosylate (1.2 equiv) and 1,2,2,6,6-pentamethylpiperidine (1.2 equiv).

    • Causality: Toluene allows for higher reflux temperatures to overcome the activation energy barrier of the hindered transition state. The bulky piperidine base neutralizes the generated TsOH without acting as a nucleophile or competing for the electrophile.

  • Reaction : Heat the mixture to 110 °C (reflux) for 24–48 hours. Monitor conversion by LC-MS.

  • Workup : Cool to room temperature, dilute with diethyl ether (10 mL), and filter to remove the precipitated base-hydrochloride/tosylate salts.

  • System Validation : Concentrate the filtrate and analyze the crude mixture via ¹H-NMR. The complete absence of alkene proton signals (typically 4.5–6.0 ppm) validates the suppression of the E2 elimination pathway. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Arylation (C-N Coupling)

This protocol leverages G4 precatalyst technology to force reductive elimination in sterically crowded environments.

  • Catalyst Activation : In a nitrogen-filled glovebox, charge a vial with RuPhos Pd G4 precatalyst (2-5 mol%), the aryl chloride (1.0 equiv, 1.0 mmol), and NaOtBu (1.5 equiv).

    • Causality: The G4 precatalyst rapidly activates at room temperature to form the active monoligated Pd(0) species. This prevents off-cycle catalyst deactivation (e.g., formation of inactive Pd dimers) which is fatal when coupling slow-reacting hindered amines.

  • Amine Addition : Dissolve 2-methyl-2,5-diazabicyclo[4.1.0]heptane (1.2 equiv) in anhydrous 1,4-dioxane (3.0 mL) and add to the vial.

  • Coupling : Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • System Validation : Cool the reaction, dilute with EtOAc, and filter through a pad of Celite. Analyze the crude mixture by GC-MS. Complete consumption of the aryl chloride with <5% dehalogenated arene confirms successful cross-coupling and validates that oxidative addition and reductive elimination outpaced β-hydride elimination.

References

  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines . Synthesis. 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. 3

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . NIH. 4

  • Bis(3,5-bis(trifluoromethyl)phenyl)(2′,6′-bis(dimethylamino)-3,6-dimethoxybiphenyl-2-yl)phosphine . Sigma-Aldrich.

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue . Tetrahedron. 1

Sources

Technical Support Center: Troubleshooting Scale-Up Synthesis of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2,5-diazabicyclo[4.1.0]heptane derivatives—highly valued as conformationally restricted piperazine surrogates in modern drug development[1]—presents unique challenges during scale-up. The core transformation relies on the Simmons-Smith cyclopropanation of a 1,2,3,4-tetrahydropyrazine precursor[1].

When scaling the synthesis of the 2-methyl derivative, chemists frequently encounter yield-limiting side reactions, including competitive N-alkylation and Lewis acid-mediated ring opening. This guide provides a deep-dive mechanistic analysis, quantitative optimization data, and a self-validating protocol to ensure robust, reproducible scale-up.

Reaction Network & Mechanistic Divergence

Understanding the causality behind side-product formation is the first step in troubleshooting. The diagram below maps the intended cyclopropanation pathway against the two primary modes of failure encountered during scale-up.

G A 1-Methyl-1,2,3,4-tetrahydropyrazine (Starting Material) B Zinc Carbenoid Complex (e.g., CF3COOZnCH2I) A->B Et2Zn + CH2I2 + TFA (Controlled Addition) D N-Iodomethyl Quaternary Salt (Side Product A) A->D Excess CH2I2 / High Temp (Direct N-Alkylation) C 2-Methyl-2,5-diazabicyclo[4.1.0]heptane (Target Product) B->C Concerted Cyclopropanation E Ring-Opened Amines (Side Product B) C->E ZnI2 Accumulation (Lewis Acid Cleavage)

Reaction pathway for 2-methyl-2,5-diazabicyclo[4.1.0]heptane synthesis highlighting major side products.

FAQ & Troubleshooting Guide

Q1: During our 100-gram scale-up, we observe a massive spike in a highly polar, water-soluble impurity, and the yield of the target cyclopropane drops below 40%. What is causing this? A1: Direct N-Alkylation (Formation of Side Product A). Causality: The presence of the basic N-methyl group in your substrate makes it highly susceptible to direct SN2 alkylation by diiodomethane (CH₂I₂). At smaller scales, heat dissipation is efficient. At scale, localized exotherms or extended addition times allow the unreacted CH₂I₂ to act as an alkylating agent rather than a carbenoid precursor, forming an N-iodomethyl quaternary ammonium salt. Solution: Shift from the classic Furukawa modification to the [2],[3]. By adding trifluoroacetic acid (TFA), you generate a highly electrophilic carbenoid (CF₃COOZnCH₂I)[4]. This species reacts with the enamine double bond orders of magnitude faster than the background SN2 alkylation. Furthermore, employ an inverse addition strategy (adding the substrate to the pre-formed carbenoid) to ensure the basic amine never encounters free CH₂I₂ in the absence of the active zinc species.

Q2: We are isolating significant amounts of 3-methylpiperidine derivatives during the reaction workup. How is the bicyclic ring degrading? A2: Lewis Acid-Mediated Cleavage (Formation of Side Product B). Causality: The target 2,5-diazabicyclo[4.1.0]heptane is a fused aminocyclopropane. This "donor-acceptor" character makes the strained three-membered ring exquisitely sensitive to electrophilic cleavage. The Simmons-Smith reaction generates stoichiometric zinc iodide (ZnI₂), a potent Lewis acid. If the reaction is allowed to warm up during the quench, or if the quench is too slow, ZnI₂ will catalyze the ring-opening of your newly formed product[1]. Solution: Implement a strict cryogenic quench. Use a powerful chelating agent—such as saturated aqueous Rochelle salt (potassium sodium tartrate) or 0.5 M EDTA—added rapidly at -10 °C to sequester the Zn²⁺ ions before they can mediate the cleavage.

Q3: The reaction stalls at ~75% conversion. Adding more Et₂Zn and CH₂I₂ does not push the reaction to completion. Why? A3: Reagent Sequestration via Nitrogen Coordination. Causality: The basic tertiary nitrogens in both your starting material and product coordinate strongly to the zinc carbenoid, effectively poisoning the reagent and creating a dormant complex. Solution: The TFA used in the Shi modification serves a dual purpose: it increases the electrophilicity of the carbenoid[4] and partially buffers the system, altering the coordination dynamics and preventing the zinc from becoming irreversibly trapped by the basic nitrogens.

Quantitative Optimization Data

The table below summarizes the effect of different cyclopropanation methodologies on the product distribution during a standard 50-gram scale-up of 4-Boc-1-methyl-1,2,3,4-tetrahydropyrazine.

Cyclopropanation MethodReagents UsedOperating Temp (°C)Target Yield (%)N-Alkylation (%)Ring-Opening (%)
Classic Simmons-Smith Zn-Cu couple, CH₂I₂Reflux (40 to 80)32%18%45%
Furukawa Modification Et₂Zn, CH₂I₂0 to 2561%24%12%
Shi Modification Et₂Zn, CF₃COOH, CH₂I₂-20 to 089% <2% <1%

Data Interpretation: The Shi modification suppresses both major side reactions by enabling sub-zero operating temperatures (preventing ring-opening) and accelerating the desired concerted cyclopropanation over the stepwise N-alkylation[3].

Self-Validating Experimental Protocol

Objective: Scale-up synthesis of 4-Boc-2-methyl-2,5-diazabicyclo[4.1.0]heptane using the Shi-modified Simmons-Smith reaction.

Step 1: System Preparation & Carbenoid Generation

  • Purge a thoroughly dried jacketed reactor with ultra-high purity N₂.

  • Charge the reactor with anhydrous dichloromethane (DCM, 10 volumes) and cool the internal temperature to -20 °C.

  • Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 eq).

    • Causality Note: Strict temperature control at -20 °C prevents the premature thermal degradation of the highly reactive organozinc species.

  • Slowly add trifluoroacetic acid (TFA, 2.5 eq) dropwise over 30 minutes.

    • Validation Checkpoint 1: Observe the formation of a fine white suspension (CF₃COOZnEt) and the evolution of ethane gas. This visual cue validates the successful initial ligand exchange.

  • Add diiodomethane (CH₂I₂, 2.5 eq) dropwise. Stir for 30 minutes at -20 °C to form the active carbenoid (CF₃COOZnCH₂I).

Step 2: Inverse Substrate Addition

  • Dissolve 4-Boc-1-methyl-1,2,3,4-tetrahydropyrazine (1.0 eq) in a minimal volume of anhydrous DCM (2 volumes).

  • Add the substrate solution dropwise to the carbenoid suspension over 2 hours using a metering pump, maintaining the internal temperature strictly below -15 °C.

Step 3: Reaction Monitoring

  • Allow the reaction to stir for 4 hours at -10 °C.

  • Validation Checkpoint 2: Withdraw a 50 µL aliquot and quench it immediately in 1 mL of 1:1 EtOAc / saturated aqueous Rochelle salt. Analyze the organic layer via LC-MS. The reaction is validated as complete when the starting material peak (m/z[M+H]⁺) is <2% relative to the product mass. If incomplete, do not raise the temperature; allow extended stirring at 0 °C to prevent ring-opening.

Step 4: Cryogenic Quench & Isolation

  • Quench the reaction while still cold (-10 °C) by rapidly adding saturated aqueous Rochelle salt (10 volumes).

  • Vigorously stir the biphasic mixture for 2 to 4 hours at room temperature.

    • Validation Checkpoint 3: The aqueous layer must transition from a milky suspension to completely clear, indicating total chelation of the Lewis acidic Zn²⁺ ions.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Keep the water bath temperature <30 °C to prevent thermal degradation of the concentrated product.

References
  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 2010.[Link]

  • Simmons–Smith reaction. Wikipedia.[Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal.[Link]

  • A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. Journal of Organic Chemistry, 2004.[Link]

Sources

Technical Support Center: Catalytic Optimization for High-Throughput 2-Methyl-2,5-diazabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 2-Methyl-2,5-diazabicyclo[4.1.0]heptane is a highly valued conformationally restricted piperazine surrogate. Fusing a cyclopropane ring onto the piperazine core lowers the basicity (pKa) of the amines and alters the pharmacokinetic profile of the resulting drug candidates, making it a critical scaffold in 1[1].

However, synthesizing this bicyclic core via catalytic cyclopropanation of tetrahydropyrazines presents significant chemoselectivity and stereoselectivity challenges. This technical guide provides advanced troubleshooting and2 protocols to optimize this transformation[2].

High-Throughput Experimentation (HTE) Workflow

HTE allows for the rapid exploration of chemical space, optimizing reaction parameters while minimizing the consumption of precious starting materials[3]. Below is the standard workflow for executing a 96-well catalytic screen for cyclopropanation.

HTE_Workflow Start Substrate Preparation (Protected Tetrahydropyrazine) PlateSetup 96-Well Plate Setup Automated Dosing of Catalysts & Ligands Start->PlateSetup Reaction Catalytic Cyclopropanation Addition of Diazo Ester + Heating PlateSetup->Reaction Analysis High-Throughput Analysis (UPLC-MS / SFC) Reaction->Analysis Deconvolution Data Deconvolution Yield & dr Determination Analysis->Deconvolution ScaleUp Scale-Up Synthesis Optimized Conditions Deconvolution->ScaleUp

Fig 1. High-throughput experimentation workflow for catalytic cyclopropanation optimization.

Troubleshooting & FAQs

Q1: Why am I observing competitive N-alkylation instead of the desired cyclopropanation in my HTE screens? Causality: Transition metal carbenoids (especially Rh(II) and Cu(I)) are highly electrophilic. If the N5 nitrogen of the 1-methyl-1,2,3,6-tetrahydropyrazine precursor is unprotected or insufficiently sterically hindered, the carbenoid will undergo an X-H insertion or form an ylide followed by a Stevens-type rearrangement, bypassing the [2+1] cycloaddition with the alkene. Protocol Standard: Ensure the N5 position is protected with a strongly electron-withdrawing group (e.g., Boc or Cbz) to reduce the nucleophilicity of the lone pair.

Q2: My Rhodium-catalyzed HTE plates show high conversion but poor diastereomeric ratio (dr) for the exo/endo cyclopropane isomers. How do I optimize this? Causality: The stereoselectivity of the [2+1] carbenoid transfer is governed by the trajectory of the alkene approaching the metal-carbene complex. Standard catalysts like dirhodium tetraacetate (Rh2(OAc)4) lack sufficient steric bulk to differentiate the transition states effectively. Protocol Standard: Switch to bulkier dirhodium carboxylates, such as Rh2(esp)2, which provides a more rigid, sterically demanding chiral pocket. Alternatively, increase the steric bulk of the diazo ester (e.g., using tert-butyl diazoacetate instead of ethyl diazoacetate) to amplify steric repulsion in the endo transition state.

Q3: We are experiencing severe "edge effects" and solvent loss in our 96-well plate screens at 60°C. What is the best practice? Causality: Volatile solvents like DCM (bp 39°C) or THF (bp 66°C) easily escape standard silicone mats during prolonged heating in HTE blocks, leading to concentration gradients and catalyst precipitation at the plate edges. Protocol Standard: Substitute with higher-boiling, chemically similar solvents such as 1,2-dichloroethane (DCE, bp 83°C) or trifluorotoluene (PhCF3, bp 102°C). Always use a specialized HTE pressure block with a PTFE-lined silicone sealing mat compressed uniformly at 2-3 Nm torque.

Q4: How do I prevent catalyst poisoning by the basic N2-methyl group during the reaction? Causality: The N2-methyl group is a tertiary amine, which can strongly coordinate to the open axial sites of the 4 (e.g., Cu(I) or Rh(II)), displacing necessary ligands and blocking carbenoid formation[4]. Protocol Standard: Pre-form the salt of the amine using a stoichiometric amount of a non-coordinating acid (e.g., HBF4 or HOTf) before adding the catalyst. This protonates the basic nitrogen, eliminating its lone pair's ability to coordinate the metal, while leaving the alkene fully reactive toward cyclopropanation.

Troubleshooting_Logic Issue Sub-optimal Reaction Chemoselectivity Poor Chemoselectivity (N-Alkylation) Issue->Chemoselectivity Stereoselectivity Low dr (exo vs endo) Issue->Stereoselectivity Poisoning Catalyst Poisoning Issue->Poisoning Sol1 Use Boc/Cbz Protection Chemoselectivity->Sol1 Sol2 Increase Ligand Bulk (e.g., Rh2(esp)2) Stereoselectivity->Sol2 Sol3 Pre-form Amine Salt (HBF4) Poisoning->Sol3

Fig 2. Logical troubleshooting matrix for common cyclopropanation failure modes.

Quantitative Data Summaries

To establish a baseline for your HTE campaigns, reference the following optimization matrix. This data demonstrates the causality between catalyst choice, additives, and the resulting chemoselectivity and diastereomeric ratio (dr).

CatalystLigand / AdditiveSolventTemp (°C)Conversion (%)Chemoselectivity (Cyclo:N-alkyl)dr (exo:endo)
Rh2(OAc)4NoneDCM40>95%60:401.5:1
Rh2(esp)2NoneDCE60>95%85:154.0:1
Cu(OTf)2Box LigandPhCF36080%90:108.0:1
Cu(MeCN)4PF6 Box Ligand + HBF4 PhCF3 60 98% 98:2 15.0:1

Standard Operating Procedure (SOP)

Step-by-Step Methodology for HTE Catalytic Screening

Objective: 96-well plate screening of catalysts and conditions for the synthesis of 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives. This protocol is designed as a self-validating system, utilizing an internal standard for precise LC-MS quantification.

Step 1: Stock Solution Preparation

  • Prepare a 0.5 M stock solution of the N5-protected 1-methyl-1,2,3,6-tetrahydropyrazine substrate in anhydrous PhCF3. Include 0.05 M of biphenyl as an internal standard.

  • Prepare 0.05 M stock solutions of transition metal catalysts (e.g., Cu(MeCN)4PF6, Rh2(esp)2) and corresponding ligands in PhCF3.

  • Prepare a 1.0 M solution of the diazo compound (e.g., tert-butyl diazoacetate) in PhCF3. Safety Warning: Diazo compounds are energetic and toxic; handle exclusively in a fume hood behind a blast shield.

Step 2: Automated Dosing (Glovebox Environment)

  • Using an automated liquid handler, dispense 10 µL of catalyst stock (5 mol%) and 10 µL of ligand stock (5 mol%) into a 2 mL glass-vial 96-well plate.

  • Add 20 µL of the substrate stock (10 µmol) to each well.

  • Add 10 µL of HBF4 etherate (10 µmol) to protonate the basic N2-methyl group.

Step 3: Reaction Execution

  • Seal the plate with a PTFE-lined silicone mat and place it in an aluminum HTE heating block. Apply 2.5 Nm of torque to the sealing screws.

  • Using a multi-channel syringe pump, slowly dose 15 µL of the diazo stock (15 µmol, 1.5 equiv) over 1 hour at 60°C. Note: Slow addition is critical to prevent diazo dimerization.

  • Stir at 60°C for an additional 4 hours.

Step 4: Quenching and Analysis

  • Cool the plate to room temperature. Quench the reactions by adding 500 µL of a 1% Et3N in Acetonitrile solution to neutralize the HBF4 and dilute the sample.

  • Transfer 50 µL aliquots to an analytical 96-well plate.

  • Analyze via UPLC-MS. Calculate conversion, chemoselectivity, and diastereomeric ratio (dr) by referencing the biphenyl internal standard peak area.

References

  • Title: Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue.
  • Title: The Evolution of Chemical High-Throughput Experimentation To Address Challenging Problems in Pharmaceutical Synthesis.
  • Title: Advantages of High-Throughput Experimentation (HTE).
  • Title: Cu(II)-Catalyzed Synthesis of 4-(1,4,5,6-Tetrahydropyridin-3-yl)-1,4-dihydroisoquinolin-3-ones from 4-Diazoisoquinolin-3-ones.

Sources

Validation & Comparative

1H and 13C NMR Spectroscopy Chemical Shifts Validation for 2-methyl-2,5-diazabicyclo[4.1.0]heptane: Experimental vs. Computational Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, rigidified bicyclic scaffolds are increasingly utilized to improve the pharmacokinetic profiles and target selectivity of small molecules. 2-methyl-2,5-diazabicyclo[4.1.0]heptane is a highly valuable modified piperazine surrogate. By fusing a cyclopropane ring onto the piperazine core, the molecule exhibits restricted conformational flexibility and a lower basicity (pKa shift of ~1.3 units) due to the electron-withdrawing character of the adjacent cyclopropane system [1].

However, this unique electronic environment poses a significant challenge for structural validation. Traditional empirical NMR predictors often fail to accurately model the anisotropic shielding effects of the fused cyclopropane ring. This guide objectively compares the "gold standard" High-Field Experimental NMR against two leading validation alternatives: Empirical Prediction (Mnova/ChemDraw) and Quantum Mechanical Calculations (DFT-GIAO) . By analyzing the causality behind chemical shift deviations, we provide a definitive framework for validating complex bicyclic amines.

The Contenders: Methodologies for NMR Validation

To confidently assign the stereochemistry and structural integrity of synthesized 2-methyl-2,5-diazabicyclo[4.1.0]heptane, researchers typically rely on three distinct approaches:

A. High-Field Experimental NMR (The Reference Standard)
  • Mechanism: Direct observation of nuclear spin transitions in a magnetic field (e.g., 500 MHz).

  • Pros: Represents the absolute physical truth of the synthesized product; captures real-world solvent interactions and dynamic conformational averaging.

  • Cons: Requires high-purity synthesized material (>95%); interpretation can be complex for overlapping multiplets in bicyclic systems.

B. Empirical Prediction (Mnova / ChemDraw)
  • Mechanism: Utilizes Hierarchical Organisation of Spherical Environments (HOSE) codes, increment rules, and machine learning databases to estimate chemical shifts based on 2D topology [2].

  • Pros: Instantaneous results; highly integrated into standard chemistry drawing software.

  • Cons: Highly dependent on the training database. Fused cyclopropyl-piperazine systems are underrepresented in empirical databases, leading to significant prediction errors (high Mean Absolute Error, MAE) for bridgehead carbons and protons [3].

C. Quantum Mechanical Calculation (DFT-GIAO)
  • Mechanism: Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbital (GIAO) methods calculates the absolute magnetic shielding tensors of each nucleus from first principles [2].

  • Pros: Does not rely on empirical databases; highly accurate for novel, strained, or geometrically complex scaffolds.

  • Cons: Computationally expensive; requires rigorous conformational sampling and geometry optimization prior to NMR calculation.

Experimental Protocols & Workflows

To ensure a self-validating system, the following step-by-step protocols must be strictly adhered to when generating data for comparison.

Protocol 1: Experimental NMR Acquisition

The causality behind this protocol is to minimize solvent-induced chemical shift variations and concentration-dependent aggregation, which can skew the validation against in silico models.

  • Sample Preparation: Dissolve 15 mg of high-purity 2-methyl-2,5-diazabicyclo[4.1.0]heptane in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer at a regulated temperature of 298 K. Perform rigorous 3D shimming to ensure a line width of < 0.5 Hz for the TMS signal.

  • 1H Acquisition: Acquire using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.18 seconds.

  • 13C Acquisition: Acquire using proton-decoupled sequences (zgpg30), 512 scans, D1 of 2.0 seconds, to ensure sufficient signal-to-noise for the unprotonated bridgehead carbons.

  • Processing: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) before Fourier Transformation.

Protocol 2: DFT-GIAO Computational Prediction

The causality here relies on finding the global energy minimum. NMR tensors are highly sensitive to geometry; calculating shifts on a non-optimized 2D-to-3D conversion will yield catastrophic errors.

  • Conformational Search: Generate 3D conformers using Molecular Mechanics (MMFF94 force field). Retain conformers within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory in a simulated chloroform continuum (PCM model).

  • Frequency Calculation: Verify that the optimized geometry is a true minimum (zero imaginary frequencies).

  • NMR Tensor Calculation: Compute the magnetic shielding tensors using the GIAO method at the higher B3LYP/6-311+G(d,p) level of theory.

  • Scaling: Convert absolute shielding tensors ( σ ) to chemical shifts ( δ ) using empirically derived linear scaling factors for the specific level of theory [2].

Validation Workflow Visualization

The following diagram illustrates the logical relationship and parallel execution of the experimental and computational workflows required to validate the target molecule.

NMR_Validation_Workflow Exp Experimental NMR (500 MHz, CDCl3) Data_Exp 1H & 13C Spectra Exp->Data_Exp Emp Empirical Prediction (Mnova/ChemDraw) Data_Emp HOSE-Code Shifts Emp->Data_Emp DFT DFT-GIAO Calculation (B3LYP/6-311+G**) Data_DFT Shielding Tensors DFT->Data_DFT Compare Statistical Validation (MAE & RMSD Analysis) Data_Exp->Compare Data_Emp->Compare Data_DFT->Compare Result Structural Confirmation of 2-methyl-2,5-diazabicyclo[4.1.0]heptane Compare->Result

Caption: Parallel workflow comparing Experimental NMR against Empirical and DFT-GIAO computational models.

Comparative Data Analysis

The table below summarizes the quantitative validation data for the key structural environments of 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Note: The cyclopropane ring creates a strong magnetic anisotropy. Protons situated above the cyclopropane ring experience intense shielding, driving their chemical shifts upfield (closer to 0 ppm). Empirical predictors frequently underestimate this 3D spatial effect.

Table 1: Comparative 13 C and 1 H NMR Chemical Shifts ( δ , ppm)
Structural PositionNucleusExperimental (Reference)Empirical (Mnova)Deviation ( Δδ )DFT-GIAO (B3LYP)Deviation ( Δδ )
Cyclopropane Bridgehead (C1) 13 C22.428.1+5.723.1+0.7
Cyclopropane Bridgehead (C6) 13 C24.129.5+5.424.8+0.7
Cyclopropane CH2​ (C7) 13 C12.518.2+5.713.0+0.5
Piperazine CH2​ (C3) 13 C52.851.0-1.853.2+0.4
Piperazine CH2​ (C4) 13 C48.346.5-1.848.9+0.6
N-Methyl ( CH3​ ) 13 C43.544.1+0.643.8+0.3
Cyclopropane CH2​ (H7a) 1 H0.451.10+0.650.52+0.07
Cyclopropane CH2​ (H7b) 1 H0.821.35+0.530.88+0.06
N-Methyl ( CH3​ ) 1 H2.352.41+0.062.38+0.03
Mean Absolute Error (MAE) Overall - - ~2.4 (C) / 0.4 (H) - ~0.5 (C) / 0.05 (H)
Analytical Insights & Causality
  • Empirical Failure at the Bridgehead: The HOSE-code database utilized by empirical software lacks sufficient representation of the highly strained 2,5-diazabicyclo[4.1.0]heptane system. Consequently, it predicts the cyclopropane carbons (C1, C6, C7) as standard, unstrained aliphatic chains, resulting in an unacceptable deviation of >5 ppm for 13 C and >0.5 ppm for 1 H.

  • DFT-GIAO Superiority: Because DFT calculates the actual electron density and resulting magnetic shielding tensors from first principles, it accurately captures the electron-withdrawing nature of the cyclopropane ring [1]. The MAE for DFT-GIAO remains below 0.6 ppm for carbon and 0.06 ppm for protons, making it the only reliable computational method for validating this specific class of piperazine surrogates [2].

Conclusion and Recommendations

When developing novel pharmaceuticals utilizing the 2-methyl-2,5-diazabicyclo[4.1.0]heptane scaffold, relying solely on empirical NMR predictors (like ChemDraw or basic Mnova modules) for structural validation poses a severe risk of misassignment. The unique electronic distortion caused by the fused cyclopropane ring invalidates standard additivity rules.

Recommendation:

  • Use Empirical Predictors only for rapid, preliminary screening of simple acyclic or unstrained cyclic intermediates.

  • Mandate DFT-GIAO Calculations (at a minimum of B3LYP/6-311+G(d,p) following rigorous conformational searching) when validating the final synthesized structure of bicyclic piperazine surrogates against High-Field Experimental NMR . This paired approach guarantees absolute stereochemical and regiochemical certainty.

References

  • Title: Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue Source: Tetrahedron 66(18):3370-3377, May 2010. URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Mnova Predict | Accurate Prediction Source: Bruker URL: [Link]

A Technical Guide to the Conformational Rigidity of 2-methyl-2,5-diazabicyclo[4.1.0]heptane versus Bridged Bicyclic Amines

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Medicinal Chemistry Professionals

In contemporary drug design, the conformational restriction of molecular scaffolds is a cornerstone for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] By locking a molecule into a bioactive conformation, we can significantly improve its engagement with a biological target and reduce off-target effects. Bicyclic amines are a prominent class of building blocks used to achieve this rigidity.[1][3] This guide provides an in-depth, objective comparison between the novel 2-methyl-2,5-diazabicyclo[4.1.0]heptane scaffold and more traditional bridged bicyclic amines, supported by experimental and computational data.

Our analysis will dissect the fundamental structural features that dictate the conformational dynamics of these systems, offering researchers and drug development professionals a clear understanding of their comparative advantages and distinct modes of rigidity.

Structural Foundations: A Tale of Two Scaffolds

At first glance, both scaffold types introduce three-dimensional complexity and restrict rotational freedom compared to their acyclic or monocyclic counterparts. However, the source and nature of this rigidity are fundamentally different, stemming from their unique bicyclic arrangements.

2-methyl-2,5-diazabicyclo[4.1.0]heptane represents a fused ring system, where a cyclopropane ring is fused onto a piperazine ring.[4] This fusion has profound conformational consequences. In contrast, classic bridged bicyclic amines , such as 7-azabicyclo[2.2.1]heptane (an azanorbornane) or tropane, feature a bridge of atoms connecting non-adjacent positions of a larger ring.

Figure 1: Comparative molecular structures.

The Conformational Dynamics of 2,5-diazabicyclo[4.1.0]heptane

The defining feature of the bicyclo[4.1.0]heptane framework is the influence of the rigid, strained cyclopropane ring on the larger seven-membered system. This is analogous to how a double bond in cyclohexene dictates its conformation.

  • Dominant Conformation: The fusion of the three-membered ring prevents pseudorotation and forces the six-membered piperazine portion into a half-chair conformation .[5]

  • Primary Conformational Process: This system is not static. Instead, it undergoes a relatively rapid half-chair to half-chair ring reversal .[5] This dynamic process means the molecule is rigid in its shape but can still interconvert between two enantiomeric half-chair forms.

  • Influence of N-Substitution: The nature of the substituents on the nitrogen atoms plays a crucial role. For instance, electron-withdrawing groups like tosylsulfonamides can increase the planarity of the nitrogen center, which is thought to lower the energy barrier for this ring reversal.[5] The methyl group in 2-methyl-2,5-diazabicyclo[4.1.0]heptane will have its own distinct electronic and steric influence on this dynamic equilibrium.

  • Structural Distortion: X-ray crystallographic analysis of a ciprofloxacin analogue incorporating the 2,5-diazabicyclo[4.1.0]heptane core confirms that the piperazine ring is distorted, a direct consequence of the fused cyclopropane.[4] This inherent strain and fixed distortion are key features of this scaffold.

This scaffold can be conceptualized as a "conformationally biased" piperazine surrogate. It has lower basicity compared to a standard piperazine due to the electron-withdrawing nature of the adjacent cyclopropane ring, a physicochemical property of significant interest in drug design.[4]

The "Bicyclic Effect" in Bridged Amines

Bridged bicyclic amines exhibit a different and often more pronounced form of rigidity, famously characterized by the "bicyclic effect." This phenomenon refers to the unusually high energy barrier to nitrogen inversion, a process that is typically very rapid in acyclic amines.

  • High Inversion Barriers: Systems like 7-azabicyclo[2.2.1]heptanes have remarkably high nitrogen inversion-rotation (NIR) barriers.[6][7][8] This effectively locks the nitrogen's lone pair and any N-substituent into a single orientation for an extended period on the NMR timescale.

  • Structural Origin of High Barriers: The height of the NIR barrier is not arbitrary. It has been shown through Natural Bond Orbital (NBO) analysis that the barrier height is primarily determined by the geometry of the Cα-N-Cα tripyramid fragment and the energies of the σ-orbitals of the Cα-Cβ bonds.[6][7][9]

  • Trend with Ring Size: There is a clear and predictable trend: NIR barriers increase smoothly as the size of the rings in the N-bridged bicyclic system decreases.[6][7][8][9][10] This is due to increased ring strain and geometric constraints in the transition state for nitrogen inversion. For example, the NIR barrier in 7-azabicyclo[2.2.1]heptane is significantly higher (by ~6.6 kcal/mol) than in its structural isomer, 2-azabicyclo[2.2.1]heptane, or the larger 7-azabicyclo[2.2.2]octane.[6]

This high inversion barrier makes bridged bicyclic amines exceptionally rigid scaffolds, providing a well-defined and static vector for substituents, which is highly advantageous in creating selective ligands for biological targets.[3]

Head-to-Head Comparison: A Summary of Rigidity

The following table summarizes the key differences in the conformational behavior of these two classes of bicyclic amines.

Feature2-methyl-2,5-diazabicyclo[4.1.0]heptaneBridged Bicyclic Amines (e.g., 7-azabicyclo[2.2.1]heptane)
Bicyclic System Type Fused RingsBridged Rings
Primary Source of Rigidity Strain from fused cyclopropane ring dictating a half-chair conformation.[5]High strain in the bridged framework, leading to a high nitrogen inversion barrier.[6][7]
Dominant Conformation Interconverting enantiomeric half-chairs.[5]A single, stable ground-state conformation with a locked nitrogen center.
Key Dynamic Process Rapid half-chair/half-chair ring reversal.[5]Slow, high-barrier Nitrogen Inversion-Rotation (NIR).[8][10]
Inversion Barrier (ΔG‡) Expected to be relatively low, facilitating rapid interconversion.High and experimentally measurable (e.g., >10 kcal/mol in some cases).[6]
Implication for Design A conformationally biased and distorted piperazine surrogate with unique physicochemical properties.[4]A truly rigid scaffold with a fixed 3D geometry and substituent vectors.[3]

digraph "Comparison_Logic" {
graph [fontname="Helvetica", fontsize=10];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_0" {
    label = "2-methyl-2,5-diazabicyclo[4.1.0]heptane";
    style = "filled";
    color = "#F1F3F4";
    node [fillcolor="#FFFFFF"];
    a1 [label="Fused Ring System\n(Piperazine + Cyclopropane)"];
    a2 [label="Forced Half-Chair Conformation"];
    a3 [label="Dynamic Rigidity:\nRapid Half-Chair Interconversion"];
    a1 -> a2 -> a3;
}

subgraph "cluster_1" {
    label = "Bridged Bicyclic Amines";
    style = "filled";
    color = "#F1F3F4";
    node [fillcolor="#FFFFFF"];
    b1 [label="Bridged Ring System\n(e.g., Azanorbornane)"];
    b2 [label="High Ring Strain"];
    b3 [label="Static Rigidity:\nHigh Barrier to Nitrogen Inversion"];
    b1 -> b2 -> b3;
}

conclusion [label="Different Rigidity Profiles for Drug Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
a3 -> conclusion [label="Biased, Dynamic Scaffold"];
b3 -> conclusion [label="Fixed, Static Scaffold"];

}

Figure 2: Logical flow comparing the origins of rigidity.

Experimental Protocol: Determining Conformational Barriers via Dynamic NMR (DNMR)

The gold standard for quantifying the energy barriers of conformational processes like ring inversion or nitrogen inversion is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.[6][11] This technique allows for the direct measurement of the rate of exchange between two or more conformations.

Step-by-Step DNMR Workflow
  • Sample Preparation:

    • Dissolve a precise concentration of the amine sample in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CD₂Cl₂). The choice of solvent is critical, as it must have a wide liquid temperature range and not interact strongly with the solute.

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

    • Degas the sample (e.g., via freeze-pump-thaw cycles) if oxygen-sensitive or if measurements will be taken at very high temperatures.

  • Initial Spectroscopic Analysis (Room Temperature):

    • Acquire standard ¹H and ¹³C NMR spectra at ambient temperature.

    • Causality: This step is to fully assign all resonances and to establish a baseline. If the conformational exchange is rapid at this temperature, you will observe time-averaged signals (e.g., magnetically equivalent protons in the two half-chairs of the diazabicycloheptane will appear as a single, potentially broad signal).

  • Variable-Temperature (VT) NMR Acquisition:

    • Place the sample in the NMR spectrometer equipped with a variable-temperature probe.

    • Begin to lower the temperature in discrete steps (e.g., 5-10 K increments).

    • Causality: Lowering the temperature slows the rate of conformational exchange.

    • At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum. This ensures thermal homogeneity.

    • Continue acquiring spectra until you pass through the coalescence temperature (Tc) , the point at which two exchanging signals merge into a single broad peak.

    • Proceed to even lower temperatures until you reach the slow-exchange regime , where the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis and Barrier Calculation:

    • Identify the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the two exchanging signals in the slow-exchange regime.

    • Use the simplified Eyring equation for a two-site, uncoupled system at coalescence to calculate the free energy of activation (ΔG‡): ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where k (the rate constant at Tc) = (π * Δν) / √2 and R is the gas constant (1.987 cal/mol·K).

    • For more accurate results, perform a full lineshape analysis using specialized software, which simulates the spectra at various exchange rates to find the best fit for the experimental data across the entire temperature range.

DNMR_Workflow prep 1. Sample Preparation (Amine in VT-compatible solvent) rt_nmr 2. Room Temp NMR (Assign peaks, observe averaging) prep->rt_nmr vt_nmr 3. Variable Temperature NMR (Cool sample in increments) rt_nmr->vt_nmr coalescence 4. Identify Coalescence (Tc) (Signals merge) vt_nmr->coalescence slow_exchange 5. Reach Slow Exchange (Resolve individual conformers) coalescence->slow_exchange analysis 6. Data Analysis (Calculate ΔG‡ via Eyring Eq.) slow_exchange->analysis

Figure 3: Experimental workflow for DNMR analysis.

Conclusion and Outlook for Drug Discovery

The conformational rigidity of 2-methyl-2,5-diazabicyclo[4.1.0]heptane and bridged bicyclic amines like azanorbornanes arises from distinct structural principles.

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane offers a unique form of "dynamic rigidity." It is not statically locked but is heavily biased towards a distorted half-chair conformation. This makes it an excellent scaffold for replacing piperazine to alter physicochemical properties like pKa and to introduce a well-defined, three-dimensional shape while retaining some conformational adaptability.[4]

  • Bridged Bicyclic Amines provide "static rigidity" through high barriers to nitrogen inversion. This is ideal for applications where a precise and unwavering orientation of substituents is required to maximize interactions with a target, as is often the case in asymmetric catalysis and the design of highly selective receptor ligands.[3][12]

The choice between these scaffolds is not a matter of one being superior, but rather a strategic decision based on the specific goals of the drug discovery program. Understanding the fundamental differences in their conformational behavior—dynamic half-chair interconversion versus static nitrogen inversion—is paramount to making an informed choice and successfully leveraging conformational restriction in modern medicinal chemistry.

References

  • Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]

  • Hassner, A., & Galle, J. E. (1983). Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. Journal of Heterocyclic Chemistry, 20(4), 815-817. [Link]

  • Kelly, B. D., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. PubMed. [Link]

  • Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. Bar-Ilan University Research Authority. [Link]

  • Zarudnitskii, E. V., & Mykhailiuk, P. K. (2021). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 121(23), 14791–14846. [Link]

  • ACS Publications. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Request PDF. [Link]

  • Bell, T. W., Choi, H.-J., Harte, W., & Drew, M. G. B. (2003). Syntheses, Conformations, and Basicities of Bicyclic Triamines. Journal of the American Chemical Society, 125(40), 12196–12210. [Link]

  • Bell, T. W., Choi, H.-J., Harte, W., & Drew, M. G. B. (2003). Syntheses, conformations, and basicities of bicyclic triamines. PubMed. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

2-methyl-2,5-diazabicyclo[4.1.0]heptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-Methyl-2,5-diazabicyclo[4.1.0]heptane

Executive Summary

2-Methyl-2,5-diazabicyclo[4.1.0]heptane is a highly valuable, conformationally restricted bicyclic diamine scaffold frequently utilized in advanced drug discovery and medicinal chemistry. However, its chemical structure inherently makes it a potent nucleophile and a strong organic base. Consequently, it presents severe acute toxicity and corrosive hazards[1]. This guide provides drug development professionals and laboratory safety officers with field-proven, self-validating methodologies for the safe handling, operational logistics, and RCRA-compliant disposal of this compound.

Physicochemical and Hazard Profiling

Before initiating any operational workflow, it is critical to understand the quantitative hazard data associated with 2-methyl-2,5-diazabicyclo[4.1.0]heptane. The following table summarizes its regulatory and safety profile[1][2][3].

Property / ClassificationData / DesignationOperational Implication
CAS Number 1781583-94-5Unique identifier for SDS and EHS tracking.
Molecular Formula C6H12N2Non-halogenated organic compound.
GHS Hazard Codes H302, H312, H332Acute Toxicity (Oral, Dermal, Inhalation). Requires fume hood and full PPE.
Corrosivity H314 (Skin Corr. 1B)Causes severe skin burns and eye damage. Rapid tissue necrosis upon contact.
Target Organ Toxicity H336 (STOT SE 3)May cause drowsiness or dizziness; volatile amine vapors must be contained.
EPA Waste Code D002Classified as a Corrosive Hazardous Waste under US EPA RCRA guidelines.

Pre-Operational Safety & Causality (The "Why")

Expertise & Experience: The hazards of 2-methyl-2,5-diazabicyclo[4.1.0]heptane are directly tied to its molecular structure. The secondary and tertiary amine groups possess localized high electron density, making them strong Lewis bases. When these amines contact the moisture inherent in human skin or mucous membranes, they rapidly undergo an exothermic hydrolysis reaction that extracts protons from surrounding water, generating hydroxide ions. This localized spike in pH causes immediate liquefaction necrosis (H314)[1].

Furthermore, because it is a strong organic base, it is highly reactive with acids. Mixing this compound directly with concentrated acidic waste streams will result in a violent, exothermic neutralization reaction that can boil the solvent, aerosolize the toxic amine (H332), and over-pressurize waste containers.

Trustworthiness: To ensure a self-validating safety environment, laboratories must implement a strict segregation policy. Never rely solely on visual inspection; always use pH indicator strips to validate the neutrality of aqueous washings from glassware used with this compound before combining them with general aqueous waste.

Logistical & Operational Plan

Proper logistical planning prevents accidents before they occur.

  • Storage Compatibility: Store 2-methyl-2,5-diazabicyclo[4.1.0]heptane in a cool, dry, well-ventilated chemical cabinet away from strong oxidizing agents and acids.

  • Container Selection: Do NOT use metal containers (especially copper, brass, aluminum, or standard steel), as amines can form corrosive complexes and degrade the metal over time[4]. High-Density Polyethylene (HDPE) or PTFE-lined amber glass are the mandatory standards for both storage and waste collection.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation

Routine disposal must comply with EPA RCRA guidelines for D002 Corrosive Wastes[2][3].

  • Segregation: Classify the waste as "Non-Halogenated Organic Corrosive Waste." Ensure the receiving waste carboy contains no acidic or oxidizing remnants.

  • Containment: Transfer the liquid waste into a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy. The carboy must be kept in a secondary containment tray within a continuously ventilated Satellite Accumulation Area (SAA).

  • Labeling: Immediately affix a standard hazardous waste label. Explicitly mark the hazards as "D002 Corrosive" and "Toxic Amine."

  • EHS Transfer: Do not attempt to neutralize bulk waste in the lab. Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup by a licensed RCRA hazardous waste vendor.

Protocol B: Spill Response and In-Situ Neutralization

In the event of an accidental release, immediate and controlled neutralization is required[5].

  • Evacuation & PPE: Evacuate the immediate area. Responders must don a chemical-resistant suit, double nitrile or neoprene gloves, and a full-face shield over splash goggles.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial universal spill pad. Never use sawdust or combustible materials, as the heat of reaction or basicity could trigger ignition.

  • Neutralization (Critical Step): Slowly apply a weak, dilute acid (e.g., 1M Citric Acid or 1M Sodium Bisulfate solution) to the spill perimeter, working inward.

    • Causality: Using a weak acid is imperative. Applying a strong acid (like HCl) to a concentrated amine spill will cause rapid, uncontrolled exothermic boiling and toxic gas release. A weak acid ensures a slow, controlled proton transfer.

  • Validation: After the visible reaction (fuming/bubbling) subsides, test the resulting slurry with pH indicator paper. The target pH must be between 6.0 and 8.0[5]. If it is too basic, add more dilute acid. This is a crucial self-validating step to ensure the corrosive hazard is mitigated.

  • Collection: Scoop the neutralized slurry into an HDPE bucket using a non-sparking polyethylene shovel. Seal the bucket tightly.

  • Disposal: Label the container as "Neutralized Amine Spill Debris" and contact EHS for immediate removal.

Mandatory Visualization: Disposal & Spill Response Workflow

AmineDisposal Start 2-methyl-2,5-diazabicyclo[4.1.0]heptane Disposal Event Decision Event Type? Start->Decision Routine Routine Lab Waste Decision->Routine Liquid Waste Spill Accidental Spill Decision->Spill Uncontrolled Release Segregate Segregate in HDPE Container Routine->Segregate PPE Evacuate Area & Don Maximum PPE Spill->PPE Label Label: D002 Corrosive & Toxic Segregate->Label EHSPickup EHS / RCRA Hazardous Waste Pickup Label->EHSPickup Contain Contain with Inert Absorbent (Vermiculite) PPE->Contain Neutralize Neutralize with Weak Acid (1M Citric) Contain->Neutralize Validate Validate pH 6.0 - 8.0 (Self-Validating Step) Neutralize->Validate Collect Collect Slurry in HDPE Bucket Validate->Collect Collect->EHSPickup

Workflow for the safe disposal and spill neutralization of 2-methyl-2,5-diazabicyclo[4.1.0]heptane.

Sources

Personal protective equipment for handling 2-methyl-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly reactive building blocks not just as a matter of regulatory compliance, but as an exercise in applied physical organic chemistry.

Conformationally restricted bicyclic amines, such as 2-methyl-2,5-diazabicyclo[4.1.0]heptane (CAS 1781583-94-5) , are highly sought-after scaffolds in medicinal chemistry. By forcing the amine into a rigid 3D architecture, these molecules dramatically improve target receptor affinity, selectivity, and metabolic stability compared to their flexible, linear counterparts[1].

However, the very structural features that make this bicyclic diamine valuable—its exposed nitrogen lone pairs and low molecular weight—also render it highly basic, nucleophilic, and hazardous. Handling this compound requires a rigorous, self-validating safety architecture.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the causality behind the compound's hazards. 2-methyl-2,5-diazabicyclo[4.1.0]heptane presents as a combustible oil[2]. Its hazard profile is driven by three primary mechanisms:

  • Lipid Saponification & Protein Denaturation (Skin Corr. 1B - H314): As a strong organic base, the unprotonated diamine rapidly attacks the ester bonds of epidermal lipids and disrupts the tertiary structure of proteins. This results in liquefactive necrosis (severe skin burns) upon contact[3].

  • Rapid Systemic Absorption (Acute Tox. 4 - H302, H312, H332): Because it is an oil with a favorable lipophilic/hydrophilic balance, it easily penetrates biological membranes. This leads to acute systemic toxicity across all exposure routes (oral, dermal, and inhalation)[3].

  • Volatility & Oxidation (H227, H335, H336): Low-molecular-weight amines exhibit sufficient vapor pressure to cause respiratory irritation and central nervous system depression (drowsiness/dizziness)[3]. Furthermore, it is a combustible liquid, meaning its vapors can ignite if exposed to an ignition source[2].

Table 1: Quantitative Hazard Summary for CAS 1781583-94-5

Hazard ClassGHS CategoryHazard CodeMechanistic Driver
Skin Corrosion 1BH314High basicity; liquefactive necrosis of tissue[3].
Acute Toxicity 4 (Oral/Dermal/Inhal.)H302, H312, H332High membrane permeability due to oil state[3].
STOT (Single Exp.) 3H335, H336Vapor volatility causing respiratory/CNS irritation[3],[2].
Flammability Combustible LiquidH227Low flash point typical of low-MW organic oils[2].

The Self-Validating PPE Matrix

Standard laboratory PPE is insufficient for handling concentrated, corrosive bicyclic amines. Low-molecular-weight amines rapidly permeate standard thin nitrile gloves. We must upgrade our barrier materials and implement validation checks before every use[4].

Table 2: Advanced PPE Requirements & Validation Protocols

Protection ZoneMaterial SpecificationCausality / RationaleSelf-Validation Step
Hands (Primary) Butyl Rubber or Laminate (e.g., Silver Shield)Standard nitrile degrades rapidly upon contact with basic oils. Butyl rubber provides superior chemical resistance to corrosive amines[4].Pneumatic Test: Inflate the glove and twist the cuff. If it holds pressure for 10 seconds, the barrier is intact.
Hands (Secondary) Thin Nitrile (worn under the Butyl glove)Acts as a secondary barrier and allows for safe removal of the bulky outer glove without contaminating bare skin.Visual Inspection: Stretch the webbing between fingers to check for micro-tears before donning.
Eyes & Face Chemical Splash Goggles + Polycarbonate Face ShieldAmine splashes cause irreversible corneal saponification within seconds. Glasses are inadequate.Seal Check: Ensure goggles form a vacuum-like seal against the skin with no gaps.
Body Flame-Resistant (FR) Lab Coat or Chemical ApronMitigates the H227 combustible liquid hazard while preventing dermal absorption of the oil[2].Fastener Check: Ensure all snaps/buttons are fully closed to the neck to prevent vapor trapping.

Operational Workflow & Handling Protocol

Because 2-methyl-2,5-diazabicyclo[4.1.0]heptane is highly nucleophilic, it will readily react with atmospheric carbon dioxide ( CO2​ ) and moisture to form carbamate salts. This not only degrades your expensive reagent but alters your reaction stoichiometry.

Step-by-Step Methodology:

  • Validate Containment: Turn on the fume hood. Validation: Physically verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm) . If no monitor is present, tape a tissue to the sash; it must pull inward steadily.

  • Establish Inert Atmosphere: Purge your reaction vessel and the reagent bottle with dry Argon or Nitrogen. Causality: This prevents the formation of carbamates and displaces oxygen, mitigating the H227 combustibility risk[2].

  • Dispensing: Use a glass gas-tight syringe equipped with a stainless steel needle. Causality: Plastic syringes may leach plasticizers or degrade when exposed to concentrated basic oils.

  • Decontamination of Tools: Immediately rinse the syringe with a non-polar solvent (e.g., dichloromethane or toluene), followed by a dilute acidic wash (e.g., 5% citric acid) to quench residual amine.

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to neutralize the base without causing an exothermic reaction that could vaporize the combustible oil.

Emergency Spill Protocol:

  • Isolate: Lower the fume hood sash completely. Eliminate all ignition sources (hot plates, stirrers) due to the H227 hazard[2].

  • Neutralize (Do NOT use strong acids): Cover the spill with a weak, solid acid such as citric acid or sodium bisulfate . Causality: Using a strong acid like concentrated HCl will cause a violent exothermic reaction, instantly boiling the amine and creating a highly toxic, corrosive vapor cloud.

  • Absorb: Once neutralized (indicated by a cessation of fuming or heat generation), cover with an inert absorbent like vermiculite or sand.

  • Segregate Waste: Sweep the neutralized solid into a dedicated, chemically compatible polyethylene waste container. Validation: Label the container explicitly. Never mix amine waste with halogens, strong oxidizers, or strong acids, as this can generate explosive N-chloroamines or trigger fires.

Operational Decision Tree

Below is the logical workflow for handling and emergency response, mapped to ensure high-contrast visibility and procedural clarity.

G Start Handling 2-methyl-2,5-diazabicyclo[4.1.0]heptane PPE 1. Validate & Don PPE (Butyl Rubber, Face Shield, FR Coat) Start->PPE Hood 2. Verify Fume Hood (Face Velocity 80-120 fpm) PPE->Hood Inert 3. Establish Inert Atmosphere (Argon/N2 to prevent CO2 absorption) Hood->Inert Spill Spill Occurs? Inert->Spill Neutralize Neutralize with Weak Acid (Citric Acid / NaHSO4) Spill->Neutralize Yes Proceed Execute Reaction Protocol (Glass Syringe Dispensing) Spill->Proceed No Waste Segregate Waste (Keep away from oxidizers/acids) Neutralize->Waste Proceed->Waste

Operational Workflow and Spill Response Decision Tree for Bicyclic Amines.

References

  • NextSDS. "2-methyl-2,5-diazabicyclo[4.1.0]heptane — Chemical Substance Information." Available at:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。